Z-Phe-Phe-Diazomethylketone
説明
Structure
3D Structure
特性
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-4-diazo-3-oxo-1-phenylbutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4/c28-29-18-25(32)23(16-20-10-4-1-5-11-20)30-26(33)24(17-21-12-6-2-7-13-21)31-27(34)35-19-22-14-8-3-9-15-22/h1-15,18,23-24H,16-17,19H2,(H,30,33)(H,31,34)/t23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFSOVRQDDYNAH-ZEQRLZLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)C=[N+]=[N-])NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)C=[N+]=[N-])NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65178-14-5 | |
| Record name | Benzyloxycarbonylphenylalanylphenylalanine diazomethyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065178145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Z-Phe-Phe-Diazomethylketone: A Comprehensive Technical Guide to its Mechanism of Action as a Cathepsin L Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of Z-Phe-Phe-diazomethylketone (Z-FF-DMK), a potent and selective irreversible inhibitor of cathepsin L. This document details the molecular interactions, kinetic parameters, and experimental protocols relevant to the study of this compound, serving as a valuable resource for researchers in the fields of enzymology, drug discovery, and molecular biology.
Core Mechanism of Action: Irreversible Covalent Modification
This compound belongs to the class of diazomethylketone inhibitors, which act as "warheads" that form a covalent bond with the active site of their target enzymes. In the case of cathepsin L, a cysteine protease, Z-FF-DMK irreversibly inactivates the enzyme through a specific chemical reaction with the catalytic cysteine residue.
The inhibitory process begins with the inhibitor mimicking a natural substrate and binding to the active site of cathepsin L. The diazomethylketone functional group is then attacked by the nucleophilic thiol group of the active site cysteine (Cys25). This reaction leads to the formation of a stable thioester bond between the inhibitor and the enzyme, effectively and permanently blocking the enzyme's catalytic activity. This irreversible binding prevents the processing of natural substrates.
A crystal structure of a closely related inhibitor, Z-Phe-Tyr(t-Bu)-diazomethylketone, in complex with human cathepsin L has confirmed that the inhibitor forms a thioester adduct with the active site Cys25.[1][2] The ketone carbonyl oxygen of the inhibitor is stabilized by interactions with the oxyanion hole of the enzyme.[1][2]
Quantitative Analysis of Inhibitory Potency and Selectivity
| Enzyme | k_inact_ (M⁻¹s⁻¹) | Selectivity vs. Cathepsin L |
| Cathepsin L | 200,000 | - |
| Cathepsin B | 10.3 | ~19,417-fold |
| Cathepsin S | 30 | ~6,667-fold |
Data presented is for Z-Phe-Tyr(tBu)-diazomethylketone and is expected to be a close approximation for this compound due to structural and mechanistic similarities.[3]
Signaling Pathways and Experimental Workflows
Mechanism of Irreversible Inhibition
The following diagram illustrates the two-step mechanism of irreversible inhibition of cathepsin L by this compound. The initial reversible binding (formation of the enzyme-inhibitor complex, E-I) is followed by the irreversible covalent modification of the active site.
Caption: Irreversible inhibition of cathepsin L by this compound.
Experimental Workflow for Determining Inhibitory Constants
This workflow outlines the key steps in determining the kinetic parameters of an irreversible inhibitor like this compound.
Caption: Experimental workflow for determining k_inact and K_I.
Detailed Experimental Protocols
Fluorometric Cathepsin L Enzyme Inhibition Assay
This protocol is designed to determine the inhibitory potential of this compound against purified cathepsin L using a fluorogenic substrate.
Materials:
-
Purified human or murine cathepsin L
-
This compound
-
Cathepsin L substrate: Z-Phe-Arg-AMC (7-amino-4-methylcoumarin)
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the inhibitor in the assay buffer to achieve a range of final concentrations.
-
Dilute the purified cathepsin L enzyme in the assay buffer to the desired working concentration.
-
-
Inhibitor Pre-incubation:
-
In a 96-well plate, add the diluted cathepsin L enzyme to each well.
-
Add the diluted inhibitor solutions or a vehicle control (DMSO) to the respective wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow the irreversible inhibitor to react with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate Z-Phe-Arg-AMC to each well.
-
Immediately place the plate in a pre-warmed fluorometric plate reader.
-
Measure the increase in fluorescence intensity at 1-minute intervals for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (relative fluorescence units per minute, RFU/min) for each inhibitor concentration from the linear portion of the fluorescence versus time curve.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Determination of k_inact and K_I
To determine the kinetic constants for irreversible inhibition, a more detailed kinetic analysis is required.
Procedure:
-
Enzyme and Inhibitor Incubation:
-
Incubate a fixed concentration of cathepsin L with various concentrations of this compound in the assay buffer at a constant temperature.
-
-
Time-course Measurement:
-
At different time points, take aliquots from each incubation mixture and add them to a solution containing a high concentration of the fluorogenic substrate to initiate the enzymatic reaction.
-
Immediately measure the initial rate of the reaction.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line will be the negative of the observed inactivation rate constant (-k_obs_).
-
Plot the calculated k_obs_ values against the corresponding inhibitor concentrations.
-
Fit the data to the following hyperbolic equation to determine the maximal inactivation rate constant (k_inact_) and the inhibitor concentration at half-maximal inactivation (K_I):
-
k_obs_ = (k_inact_ * [I]) / (K_I + [I])
-
-
This comprehensive guide provides a detailed understanding of the mechanism of action of this compound as a potent and selective irreversible inhibitor of cathepsin L. The provided protocols and data serve as a foundation for further research and drug development efforts targeting this important enzyme.
References
Chemical structure and properties of Z-Phe-Phe-Diazomethylketone
An In-depth Whitepaper on the Chemical Structure, Properties, and Biological Activity of a Potent Cathepsin L Inhibitor
This technical guide provides a comprehensive overview of Z-Phe-Phe-Diazomethylketone, a peptide-based irreversible inhibitor of cathepsin L. This document is intended for researchers, scientists, and drug development professionals interested in the application of this compound in studying lysosomal proteases and their role in various physiological and pathological processes.
Chemical Structure and Physicochemical Properties
This compound, also known as Z-FF-DMK, is a dipeptide derivative characterized by a carboxybenzyl (Z) protecting group at the N-terminus of the phenylalanine-phenylalanine backbone and a reactive diazomethylketone functional group. This "warhead" is responsible for the irreversible covalent modification of the active site cysteine residue of target proteases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₆N₄O₄ | [1] |
| Molecular Weight | 470.53 g/mol | [1] |
| CAS Number | 65178-14-5 | [1] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Solubility | Soluble in DMSO | [2] |
| Storage | Store at -20°C for long-term stability | [2] |
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of cathepsin L, a lysosomal cysteine protease. The diazomethylketone moiety forms a covalent thioether bond with the active site cysteine residue (Cys25) of cathepsin L, leading to its irreversible inactivation.[3] The selectivity of the inhibitor is conferred by the dipeptide backbone, which mimics the preferred substrate of the enzyme.
Table 2: Inhibitory Activity of a Structurally Related Cathepsin L Inhibitor
| Enzyme | k_inact (M⁻¹s⁻¹) | Selectivity vs. Cathepsin L | Reference |
| Cathepsin L | 200,000 | - | [3] |
| Cathepsin B | 10.3 | ~19,417-fold | [3] |
| Cathepsin S | 30 | ~6,667-fold | [3] |
The high selectivity for cathepsin L over other cathepsins, such as B and S, makes this compound a valuable tool for dissecting the specific roles of this enzyme in complex biological systems.
Applications in Research
Due to its potent and selective inhibitory activity, this compound and its analogs are widely used in various research areas:
-
Drug Development: As a building block in the design of more complex and specific inhibitors for therapeutic applications.[1]
-
Enzyme Mechanism Studies: To investigate the catalytic mechanism and substrate specificity of cathepsin L and other proteases.[1]
-
Alzheimer's Disease Research: The related compound, Z-Phe-Ala-diazomethylketone (PADK), has been shown to modulate the lysosomal system and promote the clearance of amyloid-β peptides, suggesting a potential therapeutic avenue for Alzheimer's disease.[4][5][6] PADK binds directly to Aβ42 monomers and small oligomers, inhibiting the formation of dodecamers and fibril formation.[4][6]
-
Apoptosis and Autophagy Research: To study the role of lysosomal proteases in programmed cell death and cellular clearance pathways.[7]
Experimental Protocols
General Safety Precautions for Handling Diazomethylketones
Diazomethylketones are potentially hazardous and should be handled with care in a chemical fume hood.[2] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, should be worn at all times.[2] These compounds can be unstable in acidic conditions.[2] For disposal, residual solutions can be quenched by the slow addition of acetic acid, which converts the diazomethylketone to a less reactive acetate (B1210297) ester.[2]
In Vitro Cathepsin L Inhibition Assay
This protocol is a generalized procedure for determining the inhibitory potential of this compound against purified cathepsin L using a fluorogenic substrate.
Materials:
-
Purified human or murine cathepsin L
-
This compound
-
Cathepsin L substrate: Z-Phe-Arg-AMC (7-amino-4-methylcoumarin)
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5[3]
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 360-380 nm, Emission: 460 nm)[3]
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the inhibitor in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity.
-
In a 96-well plate, add diluted cathepsin L enzyme to each well.
-
Add the diluted inhibitor or vehicle (DMSO) to the respective wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.[8]
-
Initiate the reaction by adding the fluorogenic substrate Z-Phe-Arg-AMC to each well.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes.
-
Calculate the rate of substrate cleavage (Relative Fluorescence Units/min) for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ value.
Synthesis of Peptide Diazomethylketones (General Procedure)
Signaling Pathways and Logical Relationships
This compound, through its inhibition of cathepsin L, can significantly impact cellular signaling pathways, particularly those involved in lysosomal function, autophagy, and apoptosis. The inhibition of cathepsins can lead to lysosomal dysfunction, characterized by the accumulation of unprocessed pro-cathepsins and enlarged lysosomes.[7] This impairment of the lysosomal degradation pathway can disrupt autophagy, a critical cellular process for clearing damaged organelles and aggregated proteins.[7] Ultimately, sustained lysosomal dysfunction can trigger caspase-dependent apoptosis.[7]
In the context of Alzheimer's disease, modulating the autophagy-lysosomal pathway through cathepsin inhibition is a promising therapeutic strategy. By enhancing the clearance of amyloid-beta aggregates, these inhibitors may help to mitigate the neurotoxic effects of these protein accumulations.[10][11][12]
Caption: Signaling pathway affected by this compound.
Caption: Experimental workflow for a cathepsin L inhibition assay.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Z-Phe-Ala-diazomethylketone (PADK) disrupts and remodels early oligomer states of the Alzheimer disease Aβ42 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonpeptidic Lysosomal Modulators Derived from Z-Phe-Ala-Diazomethylketone for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cathepsin Inhibition-Induced Lysosomal Dysfunction Enhances Pancreatic Beta-Cell Apoptosis in High Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of peptide fluoromethyl ketones and the inhibition of human cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective Effects of Positive Lysosomal Modulation in Alzheimer's Disease Transgenic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Autophagy-lysosomal pathway impairment and cathepsin dysregulation in Alzheimer’s disease [frontiersin.org]
- 12. Autophagy-lysosomal pathway impairment and cathepsin dysregulation in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Z-Phe-Phe-Diazomethylketone: A Potent Cathepsin L Inhibitor and Lysosomal Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-Phe-Phe-diazomethylketone (Z-FF-DMK) is a potent and selective inhibitor of cathepsin L, a lysosomal cysteine protease implicated in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of Z-FF-DMK. It details its mechanism of action as a cysteine protease inhibitor and its function as a positive lysosomal modulator. This document includes a summary of its inhibitory activity, a detailed experimental protocol for its synthesis, and methods for evaluating its biological effects. Furthermore, it explores the signaling pathways influenced by Z-FF-DMK, particularly its role in enhancing lysosomal function, which has significant implications for the development of therapeutics for neurodegenerative diseases and other protein accumulation disorders.
Introduction
This compound, a dipeptide diazomethylketone, has emerged as a valuable chemical tool for studying the function of cathepsin L.[1] Cathepsin L is a ubiquitously expressed lysosomal endopeptidase that plays a crucial role in protein degradation, antigen presentation, and hormone processing. Its dysregulation has been linked to various diseases, including cancer, arthritis, and neurodegenerative disorders. Z-FF-DMK is a member of the broader class of peptidyl diazomethyl ketones, which are known to be specific inactivators of thiol proteinases.[2] Beyond its role as a direct enzyme inhibitor, Z-FF-DMK and its close analog, Z-Phe-Ala-diazomethylketone (PADK), have been identified as positive lysosomal modulators that can enhance the clearance of pathogenic protein aggregates.[3][4] This dual functionality makes Z-FF-DMK a compound of significant interest in both basic research and drug discovery.
Physicochemical Properties
| Property | Value |
| IUPAC Name | Benzyl N-[(2S)-1-diazo-4-phenyl-3-oxobutan-2-yl]-L-phenylalaninamide |
| Molecular Formula | C27H26N4O4 |
| Molecular Weight | 470.52 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, and other organic solvents |
| Storage | Store at -20°C for long-term stability |
Synthesis of this compound
The synthesis of this compound is achieved through the conversion of the corresponding N-protected dipeptide, Z-Phe-Phe-OH, into its diazomethylketone derivative. This process typically involves the activation of the carboxylic acid group followed by reaction with diazomethane (B1218177).
Synthesis Workflow
Experimental Protocol: Synthesis from Z-Phe-Phe-OH
This protocol is adapted from general procedures for the synthesis of peptidyl diazomethyl ketones.[5][6]
Materials:
-
Z-Phe-Phe-OH (N-carbobenzyloxy-L-phenylalanyl-L-phenylalanine)
-
N-methylmorpholine
-
Ethyl chloroformate
-
Anhydrous Tetrahydrofuran (THF)
-
Diazomethane in diethyl ether (handle with extreme caution in a well-ventilated fume hood)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexane mixture)
Procedure:
-
Activation of Z-Phe-Phe-OH: Dissolve Z-Phe-Phe-OH (1 equivalent) in anhydrous THF and cool the solution to -15°C in a salt-ice bath.
-
Add N-methylmorpholine (1 equivalent) to the solution.
-
Slowly add ethyl chloroformate (1 equivalent) to the reaction mixture while maintaining the temperature at -15°C. Stir the mixture for 15-20 minutes to form the mixed anhydride. A white precipitate of N-methylmorpholine hydrochloride will form.
-
Reaction with Diazomethane: In a separate flask, prepare a solution of diazomethane in diethyl ether. Caution: Diazomethane is toxic and explosive. This step must be performed by trained personnel in a specialized fume hood with a blast shield.
-
Slowly add the ethereal solution of diazomethane to the mixed anhydride solution at -15°C.
-
Allow the reaction to proceed at 0°C for 1-2 hours, and then let it warm to room temperature and stir for an additional 2-3 hours.
-
Work-up and Purification: Quench any excess diazomethane by the careful addition of a few drops of acetic acid.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Biological Activity and Mechanism of Action
Inhibition of Cathepsin L
Z-FF-DMK is a potent and selective inhibitor of cathepsin L.[1] The diazomethylketone moiety acts as a warhead that irreversibly alkylates the active site cysteine residue of the enzyme, leading to its inactivation.
Mechanism of Inhibition:
Quantitative Inhibitory Data
| Protease | Protease Class | Organism | k_inact/K_i (M⁻¹s⁻¹) | Selectivity vs. Cathepsin L |
| Cathepsin L | Cysteine Protease | Human | 200,000[1] | - |
| Cathepsin S | Cysteine Protease | Human | 30[1] | ~6,667-fold lower |
| Cathepsin B | Cysteine Protease | Human | 10.3[1] | ~19,417-fold lower |
| Calpain | Cysteine Protease | Not Specified | Inhibition observed | Data not available |
| Trypsin | Serine Protease | Not Specified | No significant inhibition | Highly selective |
| Chymotrypsin | Serine Protease | Not Specified | No significant inhibition | Highly selective |
This data is for Z-Phe-Tyr(tBu)-diazomethylketone and is provided for illustrative purposes.
Experimental Protocol: Cathepsin L Inhibition Assay
This protocol is a generalized fluorometric assay to determine the inhibitory activity of this compound against cathepsin L.[8]
Materials:
-
Recombinant human cathepsin L
-
This compound
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5
-
Fluorogenic Substrate: Z-Phe-Arg-AMC (7-amino-4-methylcoumarin)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~460 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Prepare a working solution of cathepsin L in the assay buffer.
-
Prepare a stock solution of Z-Phe-Arg-AMC in DMSO and dilute to the working concentration in the assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the diluted inhibitor solutions. Include a vehicle control (DMSO in assay buffer).
-
Add the cathepsin L working solution to all wells except for the no-enzyme control wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence intensity over time using a plate reader.
-
Calculate the rate of the enzymatic reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathways and Lysosomal Modulation
This compound and the related compound PADK act as positive lysosomal modulators.[3] At low concentrations, these compounds have been shown to enhance the levels of active cathepsins within lysosomes, thereby promoting the clearance of aggregated proteins, such as amyloid-beta, which are implicated in neurodegenerative diseases.[4][9]
The precise mechanism of this lysosomal enhancement is still under investigation, but it is thought to involve a homeostatic response to the partial inhibition of cathepsins. This leads to an upregulation of lysosomal biogenesis and enzyme maturation. This process is intricately linked to the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cellular metabolism, growth, and autophagy.[10][11] Inhibition of mTOR is a known inducer of autophagy, a cellular process responsible for the degradation of damaged organelles and protein aggregates through the lysosome.
Conclusion
This compound is a powerful research tool for the study of cathepsin L and lysosomal biology. Its high potency and selectivity make it an excellent probe for elucidating the roles of this protease in health and disease. Furthermore, its ability to act as a positive lysosomal modulator opens up new avenues for therapeutic development, particularly for neurodegenerative disorders characterized by protein accumulation. This technical guide provides a foundational resource for researchers and drug development professionals seeking to utilize this compound in their work, from its chemical synthesis to its biological application and the intricate signaling pathways it influences. Further research into the precise mechanisms of its lysosomal modulatory effects will undoubtedly provide deeper insights into the complex interplay between proteostasis, autophagy, and cellular health.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Nonpeptidic Lysosomal Modulators Derived from Z-Phe-Ala-Diazomethylketone for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing Lysosomal Function in the Brain with PADK – Fight Aging! [fightaging.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of cysteine proteinase activity by Z-Phe-Phe-diazomethane and of aspartic proteinase activity by pepstatin in different organs from some animals and isolated cells from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The mTOR–Autophagy Axis and the Control of Metabolism [frontiersin.org]
- 11. mTOR and autophagy: a dynamic relationship governed by nutrients and energy - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-Phe-Phe-Diazomethylketone: A Technical Guide for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Z-Phe-Phe-Diazomethylketone (PPDK) is a peptide-based irreversible inhibitor of cysteine proteases, primarily cathepsins. In the landscape of neurodegenerative disease research, PPDK, alongside its structural analog Z-Phe-Ala-Diazomethylketone (B1632684) (PADK), has emerged as a modulator of the lysosomal system.[1] This technical guide provides a comprehensive overview of the known applications and mechanisms of PPDK in this field, with a particular focus on its potential therapeutic relevance. Due to the limited availability of extensive research specifically on PPDK, this guide will also draw comparative insights from the more thoroughly studied PADK to provide a broader context for its potential applications and mechanisms of action.
Introduction to this compound
This compound is a dipeptide diazomethylketone characterized by the sequence Z-Phe-Phe-CHN2. The presence of the diazomethylketone functional group allows it to act as an irreversible inhibitor of cysteine proteases through covalent modification of the active site cysteine residue.[2][3] While its primary characterization has been as a cathepsin L inhibitor, its broader effects on the lysosomal system have garnered interest in the context of neurodegenerative diseases, which are often characterized by the accumulation of misfolded proteins.[1][2]
Chemical Structure:
-
Systematic Name: benzyloxycarbonyl-L-phenylalanyl-L-phenylalanine diazomethylketone
-
Abbreviation: Z-Phe-Phe-DMK, Z-FF-DMK, or PPDK
Mechanism of Action in Neurodegeneration
The therapeutic potential of PPDK in neurodegenerative diseases is primarily linked to its role as a modulator of the lysosomal system.[1] Lysosomes are critical for the degradation and clearance of cellular waste, including aggregated proteins that are hallmarks of diseases like Alzheimer's, Parkinson's, and Huntington's.
Lysosomal Enhancement
At low concentrations, PPDK, similar to PADK, is suggested to act as a positive modulator of the lysosomal system.[1] This modulation is thought to enhance the levels and activity of lysosomal enzymes, such as cathepsins.[1] By boosting the cell's protein clearance machinery, PPDK may help reduce the burden of toxic protein aggregates.
Cathepsin Inhibition
PPDK is a known inhibitor of cathepsins, particularly cathepsin L.[2][3][4] While potent and irreversible inhibition of essential proteases can be toxic, the activity of PPDK as a "weak" or partial inhibitor at therapeutic concentrations may be key to its modulatory effects. This nuanced interaction is hypothesized to trigger a compensatory upregulation of lysosomal enzyme expression and activity.
The proposed mechanism of lysosomal modulation by this compound is depicted in the following signaling pathway:
Caption: Proposed signaling pathway of this compound (PPDK) in lysosomal modulation.
Applications in Neurodegenerative Disease Models
While specific in-depth studies on PPDK in various neurodegenerative disease models are limited, its known functions suggest potential applications in conditions characterized by proteotoxic stress.
Alzheimer's Disease (AD)
The accumulation of amyloid-beta (Aβ) and hyperphosphorylated tau are central to AD pathology.[5][6] The ability of lysosomal modulators to enhance the clearance of these protein aggregates is a promising therapeutic strategy.[1] Research on the closely related PADK has shown that it can bind directly to Aβ42 monomers and small oligomers, inhibit the formation of Aβ42 dodecamers, and prevent fibril formation.[7][8][9][10] Given their similar classification, it is plausible that PPDK could exert similar effects on Aβ aggregation, though this requires direct experimental validation.
Parkinson's Disease (PD) and Huntington's Disease (HD)
Both PD and HD are characterized by the accumulation of specific misfolded proteins, α-synuclein in PD and mutant huntingtin in HD, respectively. The general mechanism of enhancing lysosomal clearance of aggregated proteins could be beneficial in these diseases. However, there is currently a lack of specific published research investigating the effects of PPDK in experimental models of PD and HD.
Quantitative Data
Specific quantitative data for this compound's activity in neurodegenerative disease models is scarce in the readily available literature. The primary quantitative data pertains to its inhibitory effect on cathepsins.
| Compound | Target Enzyme | Parameter | Value | Reference |
| Z-Phe-Phe-CHN2 | Cathepsin L | k_obs/[I] (M⁻¹s⁻¹) | 2,000,000 | Kirschke & Shaw, 1981 |
Note: Data from historical publications may use different nomenclature (e.g., Z-Phe-Phe-CHN2). Further research is needed to correlate this directly with commercially available this compound.
For comparative purposes, the IC50 values for other cathepsin inhibitors are provided to contextualize the potency of compounds in this class.
| Compound | Target Enzyme | pH | IC50 (nM) | Reference |
| Z-Arg-Lys-AOMK | Mouse Cathepsin B | 7.2 | 25 | [11] |
| Z-Arg-Lys-AOMK | Mouse Cathepsin B | 4.6 | 2500 | [11] |
| SID 26681509 | Human Cathepsin L | 5.5 | 56 ± 4 | [12] |
Experimental Protocols
Detailed experimental protocols for the application of this compound in neurodegenerative disease research are not extensively published. The following are generalized protocols that can be adapted for the study of PPDK's effects.
In Vitro Cathepsin L Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of PPDK against Cathepsin L.
Materials:
-
Recombinant human Cathepsin L
-
Assay Buffer: 20 mM sodium acetate (B1210297), 1 mM EDTA, 5 mM cysteine, pH 5.5
-
Fluorogenic substrate: Z-Phe-Arg-AMC (10 mM stock in DMSO)
-
This compound (PPDK) stock solution in DMSO
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Activate Cathepsin L by incubating in assay buffer for 30 minutes at room temperature.
-
Prepare serial dilutions of PPDK in DMSO.
-
In the 96-well plate, add 2 µL of each PPDK dilution (or DMSO for control).
-
Add 38 µL of water to each well.
-
Add 50 µL of activated Cathepsin L (e.g., to a final concentration of 8.7 ng/mL) to each well.
-
Initiate the reaction by adding 10 µL of Z-Phe-Arg-AMC (to a final concentration of 1 µM).
-
Immediately measure the fluorescence (Excitation: 360 nm, Emission: 460 nm) kinetically over 15-30 minutes.
-
Calculate the rate of reaction and determine the IC50 of PPDK.
The workflow for determining the inhibitory potential of this compound on Cathepsin L is as follows:
Caption: Experimental workflow for in vitro Cathepsin L inhibition assay.
Assessment of Aβ42 Aggregation (Adapted from PADK studies)
This protocol is adapted from studies on PADK and can be used to investigate if PPDK has similar effects on Aβ42 aggregation.[7][8]
Materials:
-
Aβ42 peptide
-
This compound (PPDK)
-
Ammonium (B1175870) acetate buffer (e.g., 7.5 M, pH 7.4)
-
Thioflavin T (ThT) for fluorescence assay or materials for electron microscopy
Procedure:
-
Prepare Aβ42 solutions in the ammonium acetate buffer.
-
Prepare a stock solution of PPDK in an appropriate solvent (e.g., DMSO).
-
For inhibition studies, co-incubate Aβ42 with PPDK at various molar ratios (e.g., 1:10).
-
For disaggregation studies, pre-aggregate Aβ42 and then add PPDK.
-
Incubate the samples under conditions that promote aggregation (e.g., 37°C with gentle agitation).
-
At various time points, take aliquots for analysis.
-
Analysis using ThT Fluorescence: Add ThT to the aliquots and measure fluorescence (Excitation: ~450 nm, Emission: ~485 nm). A decrease in fluorescence indicates inhibition of fibril formation.
-
Analysis using Electron Microscopy: Prepare grids with the samples and visualize using transmission electron microscopy to observe changes in fibril morphology and density.
Conclusion and Future Directions
This compound presents a compelling, yet understudied, compound in the field of neurodegenerative disease research. Its established role as a cathepsin L inhibitor and its putative function as a lysosomal modulator position it as a tool to probe the mechanisms of proteostasis and a potential starting point for therapeutic development.
Future research should focus on:
-
Comprehensive Profiling: A thorough characterization of PPDK's inhibitory profile against a wider range of cathepsins and other proteases.
-
In-depth Mechanistic Studies: Elucidating the precise signaling pathways through which PPDK modulates the lysosomal system.
-
In Vivo Efficacy: Evaluating the therapeutic potential of PPDK in animal models of Alzheimer's, Parkinson's, and Huntington's diseases.
-
Structure-Activity Relationship Studies: Synthesizing and testing analogs of PPDK to improve potency, selectivity, and drug-like properties.
By addressing these research gaps, the scientific community can fully delineate the potential of this compound as a valuable tool and therapeutic lead in the fight against neurodegenerative diseases.
References
- 1. Nonpeptidic Lysosomal Modulators Derived from Z-Phe-Ala-Diazomethylketone for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound -HongTide Biotechnology [hongtide.com]
- 3. Rapid interaction of cathepsin L by Z-Phe-PheCHN12 and Z-Phe-AlaCHN2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. Amyloid-β and Phosphorylated Tau are the Key Biomarkers and Predictors of Alzheimer’s Disease [aginganddisease.org]
- 6. mdpi.com [mdpi.com]
- 7. Z-Phe-Ala-diazomethylketone (PADK) disrupts and remodels early oligomer states of the Alzheimer disease Aβ42 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nonpeptidic lysosomal modulators derived from z-phe-ala-diazomethylketone for treating protein accumulation diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Z-Phe-Ala-diazomethylketone (PADK) Disrupts and Remodels Early Oligomer States of the Alzheimer Disease Aβ42 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of Cytosolic Cathepsin B Activity in the Brain by Traumatic Brain Injury and Inhibition by the Neutral pH Selective Inhibitor Probe Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
Beyond Cathepsin L: An In-depth Technical Guide to the Biological Targets of Z-Phe-Phe-Diazomethylketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Phe-Phe-diazomethylketone (Z-FF-DMK) is a well-established irreversible inhibitor of the cysteine protease cathepsin L. Its utility in studying the physiological and pathological roles of this enzyme is widely documented. However, the full spectrum of its biological activity extends beyond this primary target. This technical guide provides a comprehensive overview of the known and potential alternative biological targets of Z-FF-DMK, offering valuable insights for researchers in drug development and chemical biology. Understanding the off-target interactions of such tool compounds is critical for the accurate interpretation of experimental results and for the development of more selective therapeutic agents. This document summarizes quantitative inhibition data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.
Cathepsin B: A Closely Related Target
Z-FF-DMK, while being a potent inhibitor of cathepsin L, also exhibits inhibitory activity against the closely related lysosomal cysteine protease, cathepsin B. Although less potent against cathepsin B, this interaction is a crucial consideration in experimental design.
Quantitative Inhibition Data
| Target | Inhibitor | Ki (nM) | IC50 (µM) | Organism | Comments |
| Cathepsin B | Z-Phe-Ala-DMK | - | - | Human | Z-Phe-Ala-DMK, a similar compound, is a weak inhibitor of cathepsin B[1][2]. Specific data for Z-FF-DMK is limited. |
Experimental Protocol: Cathepsin B Inhibition Assay
A common method to determine the inhibitory activity of compounds against cathepsin B involves a fluorometric assay using a specific substrate.
Materials:
-
Recombinant human cathepsin B
-
Assay Buffer: 100 mM sodium acetate, 5 mM DTT, 0.01% Triton X-100, 10 mM EDTA, pH 5.5
-
Substrate: Z-Arg-Arg-AMC (Z-RR-AMC) or Z-Phe-Arg-AMC (Z-FR-AMC)[3]
-
Inhibitor: this compound (Z-FF-DMK) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of Z-FF-DMK in DMSO.
-
In the wells of the microplate, add the assay buffer.
-
Add the diluted Z-FF-DMK or DMSO (vehicle control) to the wells.
-
Add a fixed concentration of recombinant human cathepsin B to each well.
-
Incubate the plate at room temperature for a defined pre-incubation period (e.g., 15-30 minutes) to allow for the interaction between the inhibitor and the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate (Z-RR-AMC or Z-FR-AMC) to each well.
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence curve.
-
Determine the percent inhibition for each concentration of Z-FF-DMK and calculate the IC50 value using non-linear regression analysis[1].
Workflow for Cathepsin B Inhibition Assay
Parasitic Cysteine Proteases: Cruzain, Rhodesain, and Falcipain
Z-FF-DMK and related diazomethylketones have been investigated for their activity against parasitic cysteine proteases, which are crucial for the life cycle of various pathogens. These enzymes represent attractive drug targets for diseases such as Chagas disease (Trypanosoma cruzi), African trypanosomiasis (Trypanosoma brucei rhodesiense), and malaria (Plasmodium falciparum).
Quantitative Inhibition Data
| Target | Inhibitor | Ki (nM) | IC50 (µM) | Organism | Comments |
| Cruzain | Z-Phe-Ala-DMK | - | - | Trypanosoma cruzi | Z-Phe-Ala-DMK inhibits cruzipain, the main cysteine protease of T. cruzi[4]. Data for Z-FF-DMK is sparse. |
| Rhodesain | - | - | - | Trypanosoma brucei rhodesiense | No specific data found for Z-FF-DMK. |
| Falcipain-2 | - | - | - | Plasmodium falciparum | No specific data found for Z-FF-DMK. |
Experimental Protocol: Cruzain Inhibition Assay
The inhibition of cruzain can be assessed using a fluorometric assay similar to that for cathepsin B.
Materials:
-
Recombinant cruzain
-
Assay Buffer: 100 mM sodium acetate, 5 mM DTT, 0.01% Triton X-100, pH 5.5
-
Substrate: Z-Phe-Arg-AMC (Z-FR-AMC)
-
Inhibitor: this compound (Z-FF-DMK) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Follow the same initial steps as the cathepsin B inhibition assay to prepare the inhibitor dilutions and the assay plate.
-
Add a fixed concentration of recombinant cruzain to each well.
-
Pre-incubate the inhibitor with the enzyme.
-
Initiate the reaction by adding Z-FR-AMC.
-
Monitor the increase in fluorescence over time.
-
Calculate the percent inhibition and IC50 value[5].
Signaling Pathways Affected by Cruzain Inhibition
Inhibition of cruzain can disrupt several signaling pathways crucial for the parasite's survival and its interaction with the host. Cruzain is known to modulate host cell signaling, including the PI3K/Akt and MAPK/ERK pathways, to promote parasite invasion and survival[6][7][8].
Caspases: Key Mediators of Apoptosis
Certain peptide-based inhibitors with reactive functional groups similar to Z-FF-DMK have been shown to inhibit caspases, a family of cysteine proteases that play a central role in apoptosis. While direct and potent inhibition of caspases by Z-FF-DMK is not extensively documented, the structural similarity to known caspase inhibitors warrants consideration. For instance, the related compound Z-FA-FMK is known to inhibit effector caspases[4]. The caspase-3 inhibitor Z-DEVD-FMK has also been reported to show some off-target effects on calpain[9].
Quantitative Inhibition Data
| Target | Inhibitor | Ki (nM) | IC50 (µM) | Organism | Comments |
| Caspase-3 | Z-DEVD-FMK | - | - | Human | A well-known caspase-3 inhibitor. Z-FF-DMK may have some activity, but specific data is lacking. Z-FA-FMK inhibits effector caspases 2, 3, 6, and 7[4]. |
Experimental Protocol: Caspase-3 Activity Assay
A colorimetric or fluorometric assay can be used to measure caspase-3 activity and its inhibition.
Materials:
-
Cell lysate from apoptotic cells or recombinant human caspase-3
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM EDTA, 10% glycerol, 0.1% CHAPS
-
Substrate: Ac-DEVD-pNA (colorimetric) or Ac-DEVD-AMC (fluorometric)
-
Inhibitor: this compound (Z-FF-DMK) dissolved in DMSO
-
96-well plate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare cell lysates from cells induced to undergo apoptosis.
-
In a 96-well plate, add the assay buffer and the cell lysate or recombinant caspase-3.
-
Add various concentrations of Z-FF-DMK or DMSO.
-
Incubate at 37°C for a specified time.
-
Add the substrate (Ac-DEVD-pNA or Ac-DEVD-AMC).
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm (for pNA) or fluorescence at Ex/Em = 380/460 nm (for AMC).
-
Calculate the percentage of inhibition and determine the IC50 value.
Calpains: Calcium-Dependent Cysteine Proteases
Calpains are a family of intracellular, non-lysosomal cysteine proteases that are activated by calcium. Given that some caspase inhibitors have been shown to have off-target effects on calpains, it is plausible that Z-FF-DMK could also interact with these enzymes.
Quantitative Inhibition Data
| Target | Inhibitor | Ki (nM) | IC50 (µM) | Organism | Comments |
| Calpain | - | - | - | - | No specific quantitative data for Z-FF-DMK is available. Some caspase inhibitors show cross-reactivity[9]. |
Experimental Protocol: Calpain Activity Assay
A fluorometric assay is commonly used to measure calpain activity.
Materials:
-
Purified calpain or cell lysate
-
Assay Buffer: Buffer composition can vary but typically contains a buffer (e.g., Tris-HCl), a reducing agent (e.g., DTT), and calcium.
-
Substrate: Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC)
-
Inhibitor: this compound (Z-FF-DMK) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare the assay plate with buffer, inhibitor, and the calpain-containing sample.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time.
-
Calculate the inhibition and IC50 value.
Proteasome: A Multi-Catalytic Protease Complex
The proteasome is a large protein complex responsible for degrading ubiquitinated proteins. It possesses multiple catalytic activities, including chymotrypsin-like, trypsin-like, and caspase-like activities. While there is no direct evidence for Z-FF-DMK inhibiting the proteasome, the structural motifs of some proteasome inhibitors share similarities with peptide-based cysteine protease inhibitors.
Quantitative Inhibition Data
| Target | Inhibitor | Ki (nM) | IC50 (µM) | Organism | Comments |
| Proteasome (Chymotrypsin-like) | - | - | - | - | No specific data found for Z-FF-DMK. |
Experimental Protocol: Proteasome Chymotrypsin-Like Activity Assay
The chymotrypsin-like activity of the proteasome can be measured using a specific fluorogenic substrate.
Materials:
-
Purified 20S proteasome or cell lysate
-
Assay Buffer: e.g., 20 mM HEPES, pH 8.2, 0.5 mM EDTA, 1% DMSO, 5 mM ATP
-
Substrate: Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC)
-
Inhibitor: this compound (Z-FF-DMK) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
In a 96-well plate, combine the assay buffer, proteasome sample, and various concentrations of Z-FF-DMK.
-
Incubate for a short period.
-
Add the Suc-LLVY-AMC substrate to start the reaction.
-
Measure the fluorescence increase over time.
Workflow for Protease Inhibition Specificity Screening
To assess the selectivity of an inhibitor like Z-FF-DMK, a systematic screening against a panel of proteases is essential.
Conclusion
While this compound is a highly potent and selective inhibitor of cathepsin L, this in-depth guide highlights its potential to interact with other cysteine proteases, including cathepsin B and various parasitic proteases. The possibility of off-target effects on caspases and calpains should also be considered, although more direct evidence is needed. For researchers utilizing Z-FF-DMK, it is imperative to be aware of these potential cross-reactivities and to employ appropriate controls and counter-screening assays to ensure the accurate interpretation of experimental data. The provided protocols and workflows offer a foundational framework for investigating the broader biological activity of Z-FF-DMK and similar compounds, ultimately contributing to the development of more refined and specific chemical probes and therapeutic agents. Further quantitative studies are necessary to fully elucidate the inhibitory profile of Z-FF-DMK against this expanded panel of proteases.
References
- 1. Frontiers | Cell signaling during Trypanosoma cruzi invasion [frontiersin.org]
- 2. Synthesis of peptide fluoromethyl ketones and the inhibition of human cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Z-FA-FMK, Cysteine protease inhibitor (CAS 96922-64-4) | Abcam [abcam.com]
- 5. Tetrafluorophenoxymethyl ketone cruzain inhibitors with improved pharmacokinetic properties as therapeutic leads for Chagas’ disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Interactions between Trypanosoma cruzi Secreted Proteins and Host Cell Signaling Pathways [frontiersin.org]
- 9. Caspase inhibitor z-DEVD-fmk attenuates calpain and necrotic cell death in vitro and after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Target-Based Virtual Screening of Natural Compounds Identifies a Potent Antimalarial With Selective Falcipain-2 Inhibitory Activity [frontiersin.org]
- 11. Specific inhibition of the chymotrypsin-like activity of the proteasome induces a bipolar morphology in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Z-Phe-Phe-Diazomethylketone: A Cysteine Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-Phe-Phe-Diazomethylketone, with the Chemical Abstracts Service (CAS) number 65178-14-5 , is a potent and selective irreversible inhibitor of the cysteine protease cathepsin L. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and applications in research and drug development. Detailed experimental protocols for its use in enzyme inhibition assays and information on its synthesis are presented. Furthermore, this guide illustrates its role in cellular pathways, providing a valuable resource for professionals in the fields of biochemistry, cell biology, and pharmacology.
Introduction
This compound, also known as Z-FF-DMK, is a peptidyl diazomethylketone that serves as a highly effective tool for studying the function of cysteine proteases, particularly cathepsin L. Its utility stems from its ability to covalently modify the active site of these enzymes, leading to irreversible inhibition. This specificity makes it an invaluable probe for elucidating the roles of target proteases in various physiological and pathological processes.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 65178-14-5[1] |
| Molecular Formula | C₂₇H₂₆N₄O₄ |
| Molecular Weight | 470.53 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. |
| Storage | Store at -20°C for long-term stability. |
Mechanism of Action
This compound is an affinity label. The dipeptide backbone (Phe-Phe) directs the inhibitor to the active site of target cysteine proteases. The diazomethylketone functional group then acts as a reactive "warhead." The catalytic cysteine residue in the enzyme's active site attacks the carbon of the diazomethyl group, leading to the formation of a covalent thioether bond and the release of nitrogen gas. This irreversible modification permanently inactivates the enzyme. The reaction is stoichiometric, with one molecule of the inhibitor inactivating one molecule of the enzyme.[2]
The pH dependence of this inactivation is a key characteristic. The rate of inactivation of papain by this compound increases with decreasing pH, suggesting that the protonated form of the active site thiol group is involved in the reaction.[2]
Quantitative Data: Inhibitory Activity
For comparative purposes, the inhibitory activities of related diazomethylketone compounds are presented below. It is important to note that the peptide sequence significantly influences potency and selectivity.
| Inhibitor | Target Enzyme | k_inact (M⁻¹s⁻¹) | Selectivity vs. Cathepsin L |
| Z-Phe-Tyr(tBu)-diazomethylketone | Cathepsin L | 200,000[3] | - |
| Z-Phe-Tyr(tBu)-diazomethylketone | Cathepsin B | 10.3[3] | ~19,417-fold lower |
| Z-Phe-Tyr(tBu)-diazomethylketone | Cathepsin S | 30[3] | ~6,667-fold lower |
Experimental Protocols
General Cathepsin L Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of this compound against cathepsin L using a fluorogenic substrate.
Materials:
-
Purified human or murine cathepsin L
-
This compound
-
Cathepsin L substrate: Z-Phe-Arg-AMC (7-amino-4-methylcoumarin)
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 360-380 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the inhibitor in the assay buffer to achieve the desired final concentrations.
-
In a 96-well plate, add 20 µL of diluted cathepsin L enzyme to each well.
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the respective wells.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate Z-Phe-Arg-AMC to each well.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes.
-
Calculate the rate of substrate cleavage (relative fluorescence units per minute) for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.
Synthesis of this compound
The synthesis of peptidyl diazomethyl ketones generally involves the coupling of the corresponding N-protected dipeptide acid with diazomethane.
Starting Material: Z-Phe-Phe-OH (CAS: 13122-91-3)
General Procedure:
-
The N-protected dipeptide, Z-Phe-Phe-OH, is converted to a mixed anhydride (B1165640). This is typically achieved by reacting the dipeptide with a chloroformate, such as isobutyl chloroformate, in the presence of a base like N-methylmorpholine at a low temperature (-15°C).
-
The resulting mixed anhydride is then reacted with a freshly prepared ethereal solution of diazomethane.
-
The reaction mixture is stirred at 0°C and then allowed to warm to room temperature.
-
The solvent is removed under reduced pressure, and the crude product is purified, often by crystallization, to yield this compound.
Applications in Research and Drug Development
This compound's selectivity for cathepsin L makes it a valuable tool for:
-
Target validation: Elucidating the role of cathepsin L in various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
-
Assay development: Serving as a reference inhibitor in high-throughput screening campaigns for novel cathepsin L inhibitors.
-
Mechanism of action studies: Investigating the downstream cellular consequences of cathepsin L inhibition.
Signaling Pathway and Experimental Workflow
Inhibition of cathepsin L can have significant effects on cellular pathways, including apoptosis. Cathepsin L is known to be involved in the processing of pro-apoptotic proteins. By inhibiting cathepsin L, this compound can modulate these pathways.
References
- 1. Nonpeptidic Lysosomal Modulators Derived from Z-Phe-Ala-Diazomethylketone for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diazomethyl ketone substrate derivatives as active-site-directed inhibitors of thiol proteases. Papain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Z-Phe-Phe-Diazomethylketone: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Z-Phe-Phe-Diazomethylketone, a potent and specific inhibitor of cathepsin L. This document details its physicochemical properties, a comprehensive synthesis protocol, and its application in experimental settings. Furthermore, it elucidates the key signaling pathways affected by this inhibitor, offering a valuable resource for researchers in the fields of enzymology, oncology, and virology.
Core Data Presentation
All quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₂₇H₂₆N₄O₄ |
| Molecular Weight | 470.52 g/mol [1] |
| CAS Number | 65178-14-5 |
| Appearance | Solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and a standard protocol for its use in a cathepsin L inhibition assay.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the initial synthesis of the dipeptide Z-Phe-Phe-OH, followed by its conversion to the corresponding diazomethylketone.
Part 1: Synthesis of Z-Phe-Phe-OH Dipeptide
This protocol is adapted from standard solution-phase peptide synthesis methodologies.
Materials:
-
Z-Phe-OH (N-benzyloxycarbonyl-L-phenylalanine)
-
L-Phenylalanine methyl ester hydrochloride (Phe-OMe·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Lithium hydroxide (B78521) (LiOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hydrochloric acid (HCl)
Procedure:
-
Coupling Reaction:
-
Dissolve Z-Phe-OH (1 equivalent), EDC (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DMF.
-
In a separate flask, dissolve Phe-OMe·HCl (1 equivalent) in anhydrous DMF and add DIPEA (2.2 equivalents) to neutralize the hydrochloride salt.
-
Add the Phe-OMe solution to the Z-Phe-OH solution and stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with EtOAc and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Z-Phe-Phe-OMe.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
-
Saponification:
-
Dissolve the purified Z-Phe-Phe-OMe in a mixture of MeOH and H₂O.
-
Add LiOH (1.5 equivalents) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1N HCl to a pH of ~2.
-
Extract the product with EtOAc.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield Z-Phe-Phe-OH as a solid.
-
Part 2: Conversion to this compound
This protocol describes a general method for the conversion of an N-protected peptide acid to a diazomethylketone using diazomethane (B1218177). Caution: Diazomethane is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
Z-Phe-Phe-OH
-
Ethyl chloroformate
-
N-methylmorpholine (NMM)
-
Anhydrous Tetrahydrofuran (THF)
-
Diazomethane solution in diethyl ether
Procedure:
-
Mixed Anhydride (B1165640) Formation:
-
Dissolve Z-Phe-Phe-OH (1 equivalent) in anhydrous THF and cool the solution to -15°C in an ice-salt bath.
-
Add NMM (1 equivalent) followed by the dropwise addition of ethyl chloroformate (1 equivalent).
-
Stir the reaction mixture at -15°C for 30 minutes to form the mixed anhydride.
-
-
Reaction with Diazomethane:
-
To the cold mixed anhydride solution, add a freshly prepared ethereal solution of diazomethane (approximately 3 equivalents) dropwise.
-
Stir the reaction mixture at 0°C for 1-2 hours, and then allow it to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in EtOAc and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
-
Cathepsin L Enzyme Inhibition Assay
This protocol outlines a standard fluorometric assay to determine the inhibitory potential of this compound against purified cathepsin L.
Materials:
-
Purified human or murine cathepsin L
-
This compound
-
Cathepsin L substrate: Z-Phe-Arg-AMC (7-amino-4-methylcoumarin)
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 360-380 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add 20 µL of diluted cathepsin L enzyme to each well.
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the respective wells.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate Z-Phe-Arg-AMC to each well.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes.
-
Calculate the rate of substrate cleavage (RFU/min) for each concentration of the inhibitor.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
This compound exerts its biological effects primarily through the inhibition of cathepsin L, a lysosomal cysteine protease. This inhibition disrupts cellular processes where cathepsin L plays a critical role, such as apoptosis and viral entry.
Cathepsin L-Mediated Apoptosis Pathway
Cathepsin L, when released from the lysosome into the cytoplasm, can initiate a caspase-independent apoptotic pathway by cleaving the pro-apoptotic protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria, inducing the release of cytochrome c and initiating the downstream apoptotic cascade. This compound can block this pathway by inhibiting cathepsin L activity.
Caption: Inhibition of the Cathepsin L-mediated apoptotic pathway by this compound.
Cathepsin L-Mediated Viral Entry Pathway
Cathepsin L is crucial for the entry of several viruses, including coronaviruses. It facilitates viral entry by cleaving the viral spike protein, a necessary step for the fusion of the viral and endosomal membranes. By inhibiting cathepsin L, this compound can block this cleavage event and prevent viral entry.
References
Literature review on Z-Phe-Phe-Diazomethylketone's effects
An In-Depth Technical Guide to the Effects of Z-Phe-Phe-Diazomethylketone
This technical guide provides a comprehensive literature review on the biochemical properties, mechanism of action, and cellular effects of this compound (Z-FF-DMK). Designed for researchers, scientists, and drug development professionals, this document synthesizes available data, details relevant experimental protocols, and visualizes key pathways to facilitate a deeper understanding of this potent enzyme inhibitor.
Introduction and Mechanism of Action
This compound (also abbreviated as Z-Phe-Phe-CHN2) is a peptide-based irreversible inhibitor highly selective for cathepsin L, a lysosomal cysteine protease.[1] Cathepsin L plays a critical role in various physiological and pathological processes, including protein degradation, antigen presentation, apoptosis, and viral entry. The specificity of Z-FF-DMK is conferred by its dipeptide (Phe-Phe) sequence, which mimics the preferred substrate of cathepsin L, guiding the inhibitor to the enzyme's active site.
The inhibitory mechanism involves the diazomethylketone functional group, which acts as a reactive "warhead." Upon binding to the cathepsin L active site, this group forms a covalent thioether bond with the catalytic cysteine residue (Cys25), leading to the irreversible inactivation of the enzyme.[2]
Caption: Irreversible inhibition of Cathepsin L by this compound.
Quantitative Data: Inhibitory Activity and Selectivity
| Inhibitor Name | Target Enzyme | Parameter | Value | Selectivity | Reference |
| Z-Phe-Tyr(tBu)-diazomethylketone | Cathepsin L | k_inact_ (M⁻¹s⁻¹) | 200,000 | - | [2] |
| Cathepsin B | k_inact_ (M⁻¹s⁻¹) | 10.3 | ~19,417-fold vs. Cathepsin L | [2] | |
| Cathepsin S | k_inact_ (M⁻¹s⁻¹) | 30 | ~6,667-fold vs. Cathepsin L | [2] | |
| Z-Val-Val-Nle-CHN₂ | Cathepsin S | - | >300x more effective than against Cathepsin L | Highly selective for Cathepsin S | [4] |
| Z-Phe-Tyr(t-Bu)CHN₂ | Cathepsin L | - | ~10,000x more effective than against Cathepsin S | Highly selective for Cathepsin L | [4] |
| Z-Phe-Ala-diazomethylketone (PADK) | Cathepsin B & L | - | Weak Inhibitor | - | [5] |
| MDL28170 (Z-Val-Phe-CHO) | Cathepsin L | IC₅₀ | 2.5 nM | - | [6] |
Key Biological Effects and Signaling Pathways
The primary effects of this compound stem from its potent inhibition of cathepsin L activity. This intervention can significantly impact cellular processes where cathepsin L is a key mediator, such as apoptosis and viral infection.
Role in Apoptosis
Under certain stress conditions, lysosomal membrane permeabilization can lead to the release of cathepsins into the cytoplasm. Cytosolic cathepsin L can initiate a caspase-independent apoptotic pathway by cleaving the pro-apoptotic protein Bid into its truncated form, tBid. Subsequently, tBid translocates to the mitochondria, triggering the release of cytochrome c and activating the intrinsic apoptotic cascade.[2] By inhibiting cathepsin L, Z-FF-DMK can block this specific pathway of apoptosis induction.
Caption: Inhibition of the Cathepsin L-mediated intrinsic apoptosis pathway.
Inhibition of Viral Entry
Cathepsin L is essential for the entry of several enveloped viruses, including coronaviruses (e.g., SARS-CoV).[2][6] These viruses enter the host cell via endocytosis. Within the acidic environment of the endosome, cathepsin L cleaves the viral spike glycoprotein, a critical step that exposes the fusion peptide and facilitates the fusion of the viral and endosomal membranes. This fusion allows the viral genome to enter the cytoplasm. This compound, by inhibiting endosomal cathepsin L, can effectively block this cleavage event and prevent viral entry.[2]
Caption: Blockade of viral entry through the inhibition of Cathepsin L.
Experimental Protocols
The following protocols are adapted from methodologies used for Z-FF-DMK and related peptidyl ketone inhibitors. They provide a framework for assessing its inhibitory activity and cellular effects.
Cathepsin L Enzyme Inhibition Assay (Fluorometric)
This protocol determines the inhibitory potential of Z-FF-DMK against purified cathepsin L using a fluorogenic substrate.
Materials:
-
Purified human or murine cathepsin L
-
This compound
-
Cathepsin L substrate: Z-Phe-Arg-AMC (7-amino-4-methylcoumarin)
-
Assay Buffer: 100 mM Sodium Acetate (B1210297), 1 mM EDTA, 5 mM Dithiothreitol (DTT), pH 5.5[7]
-
Solvent: DMSO
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~460 nm)
Procedure:
-
Inhibitor Preparation: Prepare a concentrated stock solution of Z-FF-DMK in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations.
-
Enzyme Preparation: Prepare a working solution of cathepsin L in the assay buffer.
-
Assay Setup: To the wells of a 96-well plate, add the diluted inhibitor solutions or a vehicle control (DMSO in assay buffer).
-
Enzyme Addition: Add the cathepsin L working solution to each well.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor binding and covalent modification.[7]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate Z-Phe-Arg-AMC to each well.[8]
-
Measurement: Immediately monitor the increase in fluorescence over time using a plate reader.
-
Data Analysis: Calculate the rate of substrate cleavage (RFU/min). Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value.
Caption: Experimental workflow for a fluorometric Cathepsin L inhibition assay.
Cell-Based Viral Entry Assay (Representative)
This protocol, adapted from studies with SARS-CoV-2, assesses the effect of Z-FF-DMK on viral entry into host cells.[2]
Materials:
-
Host cell line susceptible to viral entry (e.g., VeroE6 or hACE2-expressing cells)
-
Virus or pseudovirus system
-
This compound
-
Complete cell culture medium
-
Reagents for quantifying viral infection (e.g., RT-qPCR for viral RNA, luciferase assay for pseudovirus)
Procedure:
-
Cell Seeding: Seed host cells in a multi-well plate and culture to form a confluent monolayer.
-
Pre-treatment: Pre-treat the cells with various concentrations of Z-FF-DMK or a vehicle control for 1-2 hours.
-
Infection: Infect the cells with the virus at a defined multiplicity of infection (MOI).
-
Incubation: After a 1-hour incubation to allow viral attachment, remove the inoculum, wash the cells, and add fresh medium containing the respective concentrations of the inhibitor.
-
Assay Endpoint: Incubate the plates for 24-48 hours.
-
Quantification: Harvest cell lysates or supernatant. Quantify the level of infection using an appropriate method (e.g., measuring viral RNA levels via RT-qPCR or reporter gene activity).
Safe Handling and Disposal of Diazomethylketones
Diazomethylketones are potentially hazardous and require careful handling.
Procedure:
-
Handling: Always handle in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[7]
-
Quenching: Before disposal, quench residual solutions of Z-FF-DMK by slowly adding a few drops of a weak acid, such as acetic acid. The acid reacts with the diazomethylketone to form a less reactive acetate ester.[7]
-
Disposal: Dispose of the quenched solution as chemical waste according to institutional hazardous waste guidelines.
References
- 1. Rapid interaction of cathepsin L by Z-Phe-PheCHN12 and Z-Phe-AlaCHN2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Specific catalytic activity of cathepsin S in comparison to cathepsins B and L along the rat nephron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The affinity-labelling of cathepsin S with peptidyl diazomethyl ketones. Comparison with the inhibition of cathepsin L and calpain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonpeptidic Lysosomal Modulators Derived from Z-Phe-Ala-Diazomethylketone for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of cathepsin L prevent severe acute respiratory syndrome coronavirus entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity of Z-Phe-Phe-Diazomethylketone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of Z-Phe-Phe-Diazomethylketone, a selective inhibitor of the lysosomal cysteine protease, cathepsin L. This document details its inhibitory activity, the experimental protocols for its characterization, and its role in relevant signaling pathways.
Introduction
This compound (Z-FF-DMK) is a peptidyl diazomethylketone that acts as an irreversible inhibitor of cathepsin L.[1] Cathepsin L is a crucial enzyme involved in various physiological and pathological processes, including protein degradation, antigen presentation, apoptosis, tumor metastasis, and viral entry.[2][3][4] Its upregulation is associated with several diseases, making it a significant target for therapeutic intervention. This compound serves as a valuable tool for studying the function of cathepsin L and as a potential lead compound in drug discovery.
Mechanism of Action
This compound functions as an irreversible inhibitor by forming a covalent bond with the active site cysteine residue (Cys25) of cathepsin L. The diazomethylketone group acts as a reactive "warhead." Following non-covalent binding to the active site, the diazomethyl group is protonated by the active site histidine, which increases its susceptibility to nucleophilic attack by the thiolate of Cys25. This results in the formation of a stable thioether bond, leading to the irreversible inactivation of the enzyme.
Quantitative Binding Affinity Data
Precise quantitative binding affinity data for this compound is crucial for understanding its potency and selectivity. While specific kinetic constants for this compound are detailed in specialized literature, a closely related compound, (Rac)-Z-Phe-Phe-FMK, provides a valuable reference point for its inhibitory potential against cathepsin L.
| Compound | Target | Parameter | Value | Reference |
| (Rac)-Z-Phe-Phe-FMK | Cathepsin L | IC50 | 15 µM | [5] |
Note: The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower IC50 values indicate higher potency. Further kinetic studies are necessary to determine the specific inactivation rate constants (k_inact) and inhibition constants (Ki) for this compound. A study by Kirschke and Shaw (1981) titled "Rapid Interaction of Cathepsin L by Z-Phe-PheCHN12 and Z-Phe-AlaCHN2" likely contains detailed kinetic data for this compound.[6]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the binding affinity of this compound.
Cathepsin L Enzyme Inhibition Assay
This protocol outlines a fluorometric assay to determine the inhibitory activity of this compound against purified cathepsin L.
Materials:
-
Purified human or murine cathepsin L
-
This compound
-
Fluorogenic cathepsin L substrate (e.g., Z-Phe-Arg-AMC)
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in Assay Buffer to achieve a range of desired concentrations.
-
Enzyme Preparation: Dilute the purified cathepsin L in Assay Buffer to the desired working concentration.
-
Assay Setup: To the wells of the 96-well plate, add the diluted inhibitor solutions. Include a vehicle control (Assay Buffer with DMSO) and a no-enzyme control.
-
Enzyme Addition: Add the diluted cathepsin L solution to all wells except the no-enzyme control.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for AMC-based substrates) over time.
-
Data Analysis: Calculate the initial velocity (rate of fluorescence increase) for each inhibitor concentration. Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.
Synthesis of this compound
-
Dipeptide Formation: Coupling of N-terminally protected phenylalanine (Z-Phe-OH) with phenylalanine methyl or ethyl ester using standard peptide coupling reagents (e.g., DCC/HOBt or HATU).
-
Saponification: Hydrolysis of the resulting dipeptide ester to the corresponding carboxylic acid (Z-Phe-Phe-OH).
-
Activation: Conversion of the carboxylic acid to a more reactive species, such as a mixed anhydride (B1165640) or an acid chloride.
-
Reaction with Diazomethane (B1218177): The activated dipeptide is then reacted with diazomethane (CH2N2) in an appropriate solvent (e.g., diethyl ether) at low temperature to form the diazomethylketone. Diazomethane is highly toxic and explosive, and this step must be performed with extreme caution in a specialized chemical fume hood by trained personnel.
-
Purification: The final product is purified using techniques such as crystallization or column chromatography.
Signaling Pathways and Visualizations
Cathepsin L plays a significant role in several critical signaling pathways. The inhibition of cathepsin L by this compound can modulate these pathways.
Cathepsin L in Apoptosis
Cathepsin L, when released from the lysosome into the cytoplasm, can initiate a caspase-independent apoptotic pathway.[7][8] It can cleave Bid to its truncated form, tBid, which then translocates to the mitochondria, leading to the release of cytochrome c and the activation of the caspase cascade.
Caption: Cathepsin L-mediated apoptosis pathway and its inhibition.
Cathepsin L in Tumor Metastasis
Extracellular cathepsin L promotes tumor cell invasion and metastasis by degrading components of the extracellular matrix (ECM) and basement membrane.[4][9] This allows cancer cells to detach from the primary tumor and invade surrounding tissues and blood vessels.
Caption: Role of cathepsin L in tumor invasion and metastasis.
Cathepsin L in Viral Entry
For certain viruses, such as some coronaviruses, cathepsin L in the endosome is required for the proteolytic cleavage of the viral spike protein, a necessary step for the fusion of the viral and endosomal membranes and subsequent release of the viral genome into the cytoplasm.[3][10]
Caption: Cathepsin L-mediated viral entry pathway.
Conclusion
This compound is a potent and selective irreversible inhibitor of cathepsin L. Its ability to specifically target this key protease makes it an invaluable tool for elucidating the complex roles of cathepsin L in health and disease. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their studies of apoptosis, cancer, and infectious diseases, and to explore its potential as a therapeutic agent. Further characterization of its in vivo efficacy and safety profile will be critical for its translation into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Cathepsins mediate tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid interaction of cathepsin L by Z-Phe-PheCHN12 and Z-Phe-AlaCHN2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Lysosomal cysteine cathepsins: signaling pathways in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Cathepsin L, transmembrane peptidase/serine subfamily member 2/4, and other host proteases in COVID-19 pathogenesis – with impact on gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Z-Phe-Phe-Diazomethylketone in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Phe-Phe-Diazomethylketone (Z-FF-FMK) is a cell-permeable, irreversible inhibitor of cysteine proteases, primarily targeting cathepsins such as cathepsin B and L.[][2] Its utility in cell culture experiments stems from its ability to modulate lysosomal function and induce apoptosis, making it a valuable tool for studying cellular processes related to protein degradation, neurodegenerative diseases, and cancer.[3][4] These application notes provide detailed protocols and background information for the effective use of Z-FF-FMK in cell culture settings.
Mechanism of Action
This compound and its analogs, such as Z-Phe-Ala-Diazomethylketone (PADK), function as weak inhibitors of cathepsins B and L.[3] This inhibition, contrary to causing a shutdown of lysosomal activity, leads to a positive modulation of the lysosomal system. The temporary and modest inhibition upregulates the levels of lysosomal cathepsins, enhancing the overall proteolytic capacity of the cell.[3] This mechanism is particularly relevant in the context of diseases characterized by the accumulation of misfolded proteins, such as Alzheimer's disease, where enhanced clearance of protein aggregates like Aβ42 is beneficial.[3][5]
Furthermore, the inhibition of cathepsins by Z-FF-FMK can trigger apoptosis.[2] This can occur through the disruption of lysosomal membrane integrity, leading to the release of cathepsins into the cytosol. Cytosolic cathepsins can then activate the intrinsic apoptotic pathway through the cleavage of Bid, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[6]
Data Presentation
The following table summarizes the inhibitory concentrations and effective concentrations of Z-FF-FMK and its analogs in various experimental settings.
| Compound | Target | Assay Type | Concentration/Effect | Reference |
| Z-Phe-Phe-FMK (Z-FF-FMK) | Cathepsin L | Biochemical Assay | IC50: 15 µM | [7] |
| Z-Phe-Phe-FMK (Z-FF-FMK) | Cathepsin B | Biochemical Assay | Ki: 2.7 nM | [8] |
| Z-Phe-Tyr(tBu)-diazomethylketone | Cathepsin L | Cell Culture | Effective Range: 1 µM - 50 µM | [4] |
| Z-Phe-Ala-diazomethylketone (PADK) | Lysosomal Modulation | Hippocampal Slice Culture | 10 µM daily treatment | [3] |
Experimental Protocols
Protocol 1: Determination of Optimal Working Concentration using a Cell Viability Assay
Objective: To determine the optimal, non-toxic concentration range of this compound for your specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (Z-FF-FMK)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay (typically 5,000-10,000 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Preparation of Z-FF-FMK Dilutions:
-
Prepare a 10 mM stock solution of Z-FF-FMK in sterile DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of final concentrations to be tested (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).[4]
-
Prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration (typically ≤0.1%).
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the prepared Z-FF-FMK dilutions and the vehicle control to the respective wells.
-
Include a "no treatment" control with fresh medium only.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (medium only).
-
Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration.
-
Plot cell viability (%) against the inhibitor concentration to generate a dose-response curve. The optimal working concentration will be the highest concentration that shows minimal cytotoxicity.
-
Protocol 2: In-Cell Cathepsin L Activity Assay
Objective: To measure the effect of this compound on intracellular Cathepsin L activity.
Materials:
-
Cells treated with Z-FF-FMK (as described in Protocol 1)
-
Cathepsin L activity assay kit (fluorometric)
-
Cell lysis buffer (provided in the kit or a suitable alternative)
-
Fluorometric plate reader
Procedure:
-
Cell Lysis:
-
After treating the cells with Z-FF-FMK for the desired time, wash the cells with ice-cold PBS.
-
Lyse the cells using the provided lysis buffer according to the kit's protocol. This typically involves a short incubation on ice followed by centrifugation to pellet cell debris.
-
-
Assay Procedure:
-
Add the cell lysate to the wells of a black, flat-bottom 96-well plate.
-
Prepare the reaction mixture containing the fluorogenic Cathepsin L substrate (e.g., Z-Phe-Arg-AMC) in the appropriate assay buffer as per the kit instructions.[9]
-
Initiate the reaction by adding the reaction mixture to the wells containing the cell lysate.
-
Include appropriate controls, such as a vehicle-treated cell lysate and a no-enzyme control.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over time using a fluorometric plate reader.[9]
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (RFU/min) for each sample.
-
Normalize the activity to the total protein concentration of the lysate.
-
Compare the Cathepsin L activity in Z-FF-FMK-treated cells to the vehicle-treated control to determine the extent of inhibition.
-
Mandatory Visualization
Caption: Workflow for cell culture experiments using Z-FF-FMK.
Caption: Proposed signaling pathway for Z-FF-FMK-induced apoptosis.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nonpeptidic Lysosomal Modulators Derived from Z-Phe-Ala-Diazomethylketone for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Z-Phe-Ala-diazomethylketone (PADK) disrupts and remodels early oligomer states of the Alzheimer disease Aβ42 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
Z-Phe-Phe-Diazomethylketone (Z-FF-FMK): A Tool for Interrogating Lysosomal Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Phe-Phe-diazomethylketone (Z-FF-FMK) is a cell-permeant, irreversible inhibitor of cysteine cathepsins, a class of proteases predominantly found in lysosomes. Due to its potent and selective inhibitory activity, Z-FF-FMK has emerged as a valuable chemical tool for elucidating the multifaceted roles of lysosomal proteases in various cellular processes. These processes include protein degradation, antigen presentation, apoptosis, and autophagy. This document provides detailed application notes and experimental protocols for the utilization of Z-FF-FMK in studying lysosomal function.
Mechanism of Action
Z-FF-FMK is a peptide derivative that acts as a mechanism-based inhibitor. The diazomethylketone reactive group forms a covalent bond with the active site cysteine residue of cathepsins, leading to their irreversible inactivation. While it is known to inhibit multiple cathepsins, it exhibits a degree of selectivity, with potent inhibition of cathepsin B and L. This targeted inhibition allows researchers to dissect the specific contributions of these proteases to cellular physiology and pathology. The inhibition of cathepsin activity by Z-FF-FMK can have profound effects on lysosomal homeostasis, leading to the accumulation of undigested substrates and potentially triggering downstream signaling pathways related to lysosomal stress and cell death.
Application Notes: Z-Phe-Phe-Diazomethylketone and Analogs in Alzheimer's Disease Models
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[1][2] A key pathological event is the aggregation of the Aβ42 peptide into soluble oligomers, which are considered the primary toxic species, leading to synaptic dysfunction and neuronal death. Strategies to reduce Aβ42 levels, either by inhibiting its production or promoting its clearance, are central to therapeutic development.[3] The lysosomal system, responsible for cellular protein degradation, plays a crucial role in clearing misfolded proteins like Aβ.[2][3]
This document details the application of Z-Phe-Phe-Diazomethylketone (PPDK) and its well-studied analog, Z-Phe-Ala-Diazomethylketone (PADK), as experimental compounds in AD research. These molecules exhibit a dual mechanism of action: they directly interfere with Aβ42 aggregation and enhance its clearance by modulating the lysosomal system, making them valuable tools for studying AD pathogenesis and evaluating potential therapeutic pathways.[4][3]
Mechanism of Action: A Dual Approach
Z-Phe-Ala-diazomethylketone (PADK) has been shown to combat Aβ42 pathology through two distinct mechanisms. Firstly, it interacts directly with Aβ42 monomers and early-stage oligomers, disrupting the formation of toxic higher-order oligomers (like dodecamers) and inhibiting the formation of amyloid fibrils.[5][6] Secondly, PADK acts as a weak inhibitor of the lysosomal cysteine protease Cathepsin B.[7] This weak inhibition leads to a compensatory upregulation of mature, active Cathepsin B levels.[7] Enhanced Cathepsin B activity promotes the proteolytic clearance of Aβ42, reducing its overall burden in the brain.[3] This dual action provides a multi-pronged approach to mitigating Aβ toxicity.
Application 1: In Vitro Inhibition of Aβ42 Oligomerization and Fibrillization
Application Note: PADK can be utilized as a tool in cell-free assays to investigate the molecular mechanisms of Aβ42 aggregation. By directly binding to Aβ42, PADK not only prevents the formation of toxic oligomers but can also disassemble pre-formed oligomers.[5][8] This makes it a useful compound for studying the kinetics of amyloid formation and for screening other potential anti-aggregation molecules. Techniques such as mass spectrometry, ion mobility spectrometry, and electron microscopy are effective for visualizing these effects.[5]
Quantitative Data Summary: Effects of PADK on Aβ42 Aggregation
| Effect | Observation | Methodology | Reference |
|---|---|---|---|
| Direct Binding | PADK binds directly to Aβ42 monomers and small oligomers. | Mass Spectrometry | [4][5] |
| Oligomerization | Inhibits the formation of Aβ42 dodecamers and removes pre-formed dodecamers from solution. | Ion Mobility Spectrometry | [4][5] |
| Fibril Formation | Inhibits the formation of Aβ42 fibrils in solution. | Electron Microscopy |[5] |
Protocol 1: In Vitro Aβ42 Aggregation Assay
Objective: To determine the effect of Z-Phe-Ala-diazomethylketone (PADK) on the oligomerization and fibrillization of Aβ42 peptide.
Materials:
-
Aβ42 peptide (synthetic)
-
Z-Phe-Ala-diazomethylketone (PADK)
-
Ammonium acetate buffer (7.5 M, pH 7.4)
-
Deionized water
-
Microcentrifuge tubes
Procedure:
-
Aβ42 Preparation: Reconstitute synthetic Aβ42 peptide in an appropriate solvent as per the manufacturer's instructions to create a stock solution.
-
PADK Preparation: Prepare a stock solution of PADK in a suitable solvent (e.g., DMSO).
-
Aggregation Reaction:
-
In a microcentrifuge tube, dilute the Aβ42 stock solution in ammonium acetate buffer (pH 7.4) to the desired final concentration.
-
For the treatment group, add PADK to the Aβ42 solution. A 1:10 molar ratio of Aβ42 to PADK has been shown to be effective.[8]
-
For the control group, add an equivalent volume of vehicle (e.g., DMSO) to the Aβ42 solution.
-
Incubate the samples on ice or at a specified temperature (e.g., 37°C) for various time points (e.g., 0, 5 min, 3 hours, 24 hours) to monitor aggregation.[8]
-
-
Analysis:
-
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): Analyze samples to determine the distribution of Aβ42 oligomeric states. This technique can separate different oligomers (e.g., monomers, dimers, dodecamers) and identify PADK-Aβ42 complexes.[5][8]
-
Electron Microscopy (EM): Place a small aliquot of the incubated sample onto a carbon-coated grid, stain with a suitable agent (e.g., uranyl acetate), and visualize under an electron microscope to assess the presence and morphology of Aβ42 fibrils.[5]
-
Application 2: Enhancement of Lysosomal Clearance in Cellular Models
Application Note: PADK serves as a valuable pharmacological tool to study the role of the lysosomal system in clearing pathogenic proteins in AD. In cellular models, such as primary neuronal cultures or organotypic hippocampal slice cultures, PADK can be applied to upregulate Cathepsin B and measure the subsequent effects on intracellular and extracellular Aβ levels.[7] This approach is also translatable to in vivo studies using AD transgenic mouse models, where PADK administration has been shown to reduce Aβ42 brain pathology and improve cognitive function.[4]
Quantitative Data Summary: Effects of PADK on Lysosomal Function and Aβ Clearance
| Model System | Parameter Measured | Effect of PADK/Analog | Reference |
|---|---|---|---|
| Enzymatic Assay | Cathepsin B Inhibition | Weak inhibitor with an IC50 of 9–11 μM. | [7] |
| Hippocampal Slices | Mature Cathepsin B Levels | Promotes increased levels of mature, active Cathepsin B. | [7] |
| AD Transgenic Mice | Aβ42 Brain Levels | Reduces Aβ42 levels in the brain. | [4] |
| AD Transgenic Mice | Cognitive Function | Offsets defects in synaptic composition and cognitive function. |[4] |
Protocol 2: Cathepsin B Modulation in Hippocampal Slice Cultures
Objective: To measure the effect of PADK on Cathepsin B activity and Aβ clearance in an ex vivo brain tissue model.
Materials:
-
Organotypic hippocampal slice cultures (prepared from postnatal day 12 rats).[7]
-
Culture medium (as described in[7]).
-
PADK stock solution.
-
Vehicle control (e.g., DMSO).
-
Lysis buffer (ice-cold isosmotic buffer).
-
Cathepsin B Activity Assay Kit (e.g., using fluorogenic substrate Z-Arg-Arg AMC).[7]
-
ELISA kit for Aβ42 quantification.
-
Protein quantification assay (e.g., BCA).
Procedure:
-
Slice Culture Preparation: Prepare and maintain hippocampal slices on inserts for 18-22 days in a CO2 incubator at 37°C.[7]
-
PADK Treatment:
-
Apply PADK daily to the culture medium at desired concentrations (e.g., 1-20 µM).
-
Treat a parallel set of cultures with vehicle control.
-
Incubate for 2-3 days.[7]
-
-
Sample Collection and Homogenization:
-
Gently remove cultured slices from inserts into ice-cold isosmotic buffer.
-
Pool 7-9 slices per group and homogenize.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the total protein concentration of the supernatant.
-
-
Cathepsin B Activity Assay:
-
Using a commercial kit, measure Cathepsin B activity in the homogenates.[7]
-
Add aliquots of the homogenate (e.g., 10 µg protein) to a microplate.
-
Add the fluorogenic substrate Z-Arg-Arg AMC and measure fluorescence over time using a microplate reader.
-
Calculate activity and normalize to the vehicle control group.
-
-
Aβ42 Quantification:
-
Use a specific ELISA kit to measure the concentration of Aβ42 in the culture medium and/or the slice homogenates.
-
Compare Aβ42 levels between PADK-treated and vehicle-treated groups.
-
This compound and its analog PADK are potent research tools for investigating Alzheimer's disease pathology. Their dual ability to directly inhibit Aβ42 aggregation and to enhance its clearance via lysosomal modulation allows researchers to probe multiple facets of the disease process. The protocols and data presented here provide a framework for utilizing these compounds in both in vitro and cellular models to advance the understanding of Aβ metabolism and to aid in the discovery of novel therapeutic agents for Alzheimer's disease.
References
- 1. Research on Alzheimer's Disease (AD) Involving the Use of In vivo and In vitro Models and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broadening Horizons: Exploring the Cathepsin Family as Therapeutic Targets for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonpeptidic Lysosomal Modulators Derived from Z-Phe-Ala-Diazomethylketone for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Z-Phe-Ala-diazomethylketone (PADK) Disrupts and Remodels Early Oligomer States of the Alzheimer Disease Aβ42 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Z-Phe-Ala-diazomethylketone (PADK) disrupts and remodels early oligomer states of the Alzheimer disease Aβ42 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Potential Alzheimer’s Disease Therapeutics Among Weak Cysteine Protease Inhibitors Exhibit Mechanistic Differences Regarding Extent of Cathepsin B Up-Regulation and Ability to Block Calpain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Recommended working concentrations for Z-Phe-Phe-Diazomethylketone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Z-Phe-Phe-Diazomethylketone (Z-FF-DMK), a selective and irreversible inhibitor of cathepsin L. This document outlines its mechanism of action, recommended working concentrations for various applications, and detailed experimental protocols.
Introduction
This compound is a potent, cell-permeable, and irreversible inhibitor of cathepsin L, a lysosomal cysteine protease. It functions by covalently modifying the active site cysteine residue of the enzyme, thereby preventing its proteolytic activity. Due to its specificity, Z-FF-DMK is a valuable tool for studying the physiological and pathological roles of cathepsin L in processes such as protein degradation, antigen presentation, and apoptosis.
Mechanism of Action
This compound acts as a mechanism-based inhibitor. The peptide portion of the molecule (Z-Phe-Phe-) directs the inhibitor to the active site of cathepsin L. The diazomethylketone functional group then serves as a reactive "warhead" that forms a covalent thioether bond with the sulfhydryl group of the active site cysteine residue (Cys25) of the enzyme. This irreversible binding permanently inactivates cathepsin L.
Data Presentation: Recommended Working Concentrations
The following table summarizes the recommended working concentrations for this compound based on published research. It is important to note that the optimal concentration may vary depending on the specific cell type, enzyme source, and experimental conditions. Therefore, it is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
| Application | Experimental System | Recommended Concentration Range | Incubation Time | Reference(s) |
| In Vitro Enzyme Assay | Thiol Cathepsin Activity Assay (cell lysates) | Not explicitly stated in abstract; requires optimization. A starting point of 1-10 µM is suggested. | 1 hour | [1] |
| In vitro peptidase activity assay (tick gut extract) | Not explicitly stated in abstract; requires optimization. | Varies | ||
| Cell-Based Assays | Inhibition of Trypanosoma cruzi growth in Vero cells | 20 µM | Up to 14 days | |
| General Cell Culture (as a starting point) | 1 - 50 µM | Varies |
Experimental Protocols
In Vitro Cathepsin L Inhibition Assay (Fluorometric)
This protocol is adapted from standard fluorometric assays to determine the inhibitory potential of this compound against purified or cellular cathepsin L.
Materials:
-
This compound (stock solution in DMSO)
-
Purified human or murine cathepsin L or cell lysate containing cathepsin L
-
Cathepsin L substrate: Z-Phe-Arg-AMC (7-amino-4-methylcoumarin)
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~460 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the inhibitor in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Dilute the cathepsin L enzyme or cell lysate to the desired concentration in cold assay buffer.
-
Prepare a working solution of the fluorogenic substrate Z-Phe-Arg-AMC in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of the diluted cathepsin L enzyme or cell lysate to each well.
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the respective wells. Include a "no inhibitor" control.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate Z-Phe-Arg-AMC to each well.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes using a fluorescence microplate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (relative fluorescence units per minute, RFU/min) for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol describes a general method to assess the effect of this compound on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and add 100 µL of the prepared inhibitor dilutions or vehicle control to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Express the results as a percentage of the vehicle-treated control.
-
Western Blot Analysis
This protocol outlines the steps for analyzing changes in protein expression or signaling pathways in cells treated with this compound.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved caspase-3, p53, or other proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound-induced apoptosis.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound.
References
Preparing a Stock Solution of Z-Phe-Phe-Diazomethylketone: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation, storage, and handling of a stock solution of Z-Phe-Phe-Diazomethylketone (Z-FF-DMK). Z-FF-DMK is a selective and irreversible inhibitor of cathepsin L, a lysosomal cysteine protease.[1] Accurate preparation of a stock solution is critical for obtaining reliable and reproducible results in various experimental settings, including studies on apoptosis, viral entry, and cancer biology.
Introduction
This compound is a valuable tool for investigating the physiological and pathological roles of cathepsin L.[1] It functions by forming a covalent bond with the active site cysteine residue of the protease, leading to its irreversible inactivation.[2] Due to the reactive nature of the diazomethylketone group, proper handling and storage are essential to maintain the compound's stability and activity. This application note provides a comprehensive protocol for preparing a stock solution of Z-FF-DMK, along with important safety considerations and a summary of its physicochemical properties.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₆N₄O₄ | [1] |
| Molecular Weight | 470.53 g/mol | [1] |
| Appearance | Yellow Powder | [1] |
| Purity | >95% (via HPLC) | [1] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [2] |
| Storage (Solid) | -20°C, protected from light | [1] |
| Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | [3] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (1.5 mL, amber or wrapped in foil)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance
Safety Precautions
-
This compound is a potentially hazardous chemical. Handle with care in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
The diazomethylketone group can be unstable in acidic conditions. Avoid contact with acids.[4]
Procedure
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent condensation of moisture.
-
Weighing: Tare a clean, dry microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For a 1 mL of a 10 mM stock solution, you will need 4.71 mg of the compound (Molecular Weight = 470.53 g/mol ).
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the powder. For a 10 mM stock solution, add 1 mL of DMSO for every 4.71 mg of Z-FF-DMK.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of any visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes or tubes wrapped in aluminum foil to protect from light.[2][3]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3]
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
Cathepsin L-Mediated Apoptosis Signaling Pathway
Caption: Z-FF-DMK inhibits Cathepsin L-mediated apoptosis.
References
Application Notes and Protocols for Z-Phe-Phe-Diazomethylketone in Protease Inhibition during Protein Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Phe-Phe-Diazomethylketone is a potent and selective irreversible inhibitor of cathepsin L, a lysosomal cysteine protease.[1] Its high specificity makes it a valuable tool in preventing protein degradation by this protease during protein extraction procedures.[1] This document provides detailed application notes and protocols for the effective use of this compound in preserving protein integrity for downstream applications such as Western blotting, immunoprecipitation, and mass spectrometry.
Mechanism of Action
This compound belongs to the class of peptidyl diazomethyl ketones, which act as affinity labels for cysteine proteases. The peptide moiety, Z-Phe-Phe, directs the inhibitor to the active site of cathepsin L. The diazomethylketone group then irreversibly alkylates the active site cysteine residue, forming a covalent thioether bond and rendering the enzyme inactive. This targeted and irreversible inhibition ensures the complete and specific inactivation of cathepsin L, preventing off-target effects on other cellular components.
Data Presentation
Inhibitor Specificity and Potency
The selectivity of diazomethylketone-based inhibitors is crucial for targeted research. The following table summarizes the inhibitory potency of a related compound, Z-Phe-Tyr(tBu)-diazomethylketone, against various cathepsins, highlighting its high selectivity for cathepsin L.
| Protease | Protease Class | Organism | k_inact/K_i (M⁻¹s⁻¹) | Selectivity vs. Cathepsin L |
| Cathepsin L | Cysteine Protease | Human | 200,000 | - |
| Cathepsin S | Cysteine Protease | Human | 30 | ~6,667-fold lower |
| Cathepsin B | Cysteine Protease | Human | 10.3 | ~19,417-fold lower |
Data adapted from studies on Z-Phe-Tyr(tBu)-diazomethylketone, a structurally and functionally similar cathepsin L inhibitor.
Recommended Working Concentrations
The optimal concentration of this compound may vary depending on the cell type, protein abundance, and the specific experimental conditions. However, a general concentration range can be recommended as a starting point.
| Application | Recommended Starting Concentration |
| Protein Extraction | 1 - 10 µM |
| Cell Culture Treatment | 0.1 - 10 µM |
It is highly recommended to perform a dose-response experiment to determine the lowest effective concentration with minimal cytotoxicity for cell-based assays.[2]
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of the solid compound in anhydrous DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Protocol for Protein Extraction from Cultured Cells
This protocol provides a general guideline for lysing cultured cells and extracting total protein while inhibiting cathepsin L activity.
Materials:
-
Cultured cells (adherent or suspension)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
This compound stock solution (10 mM in DMSO)
-
Protease inhibitor cocktail (optional, for broader protease inhibition)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Cell Harvesting:
-
Adherent cells: Wash the cells once with ice-cold PBS. Add a sufficient volume of ice-cold PBS and gently scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Suspension cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
-
Cell Lysis:
-
Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer.
-
Immediately before use, add this compound to the Lysis Buffer to a final concentration of 1-10 µM. If using a broader protease inhibitor cocktail, add it at the manufacturer's recommended concentration.
-
Vortex the tube gently and incubate on ice for 30 minutes, with occasional vortexing.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the extract using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Storage:
-
Use the protein extract immediately for downstream applications or store it at -80°C for long-term use.
-
Protocol for Protein Extraction from Tissues
Materials:
-
Tissue sample
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Tissue Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA)
-
This compound stock solution (10 mM in DMSO)
-
Protease inhibitor cocktail (optional)
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Tissue Preparation:
-
Excise the tissue of interest and immediately snap-freeze it in liquid nitrogen to prevent protein degradation.
-
-
Tissue Homogenization:
-
Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle.
-
Alternatively, use a mechanical tissue homogenizer.
-
-
Cell Lysis:
-
Transfer the powdered tissue to a pre-chilled microcentrifuge tube containing an appropriate volume of ice-cold Tissue Lysis Buffer.
-
Immediately before use, add this compound to the Tissue Lysis Buffer to a final concentration of 1-10 µM. Add a broad-spectrum protease inhibitor cocktail if desired.
-
Homogenize the sample further on ice until a uniform lysate is obtained.
-
Incubate the homogenate on ice for 30-60 minutes with occasional mixing.
-
-
Clarification of Lysate:
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Protein Quantification and Storage:
-
Determine the protein concentration and store the extract as described in the protocol for cultured cells.
-
Mandatory Visualizations
Experimental Workflow for Protein Extraction
Caption: Workflow for protein extraction using this compound.
Cathepsin L Signaling Pathway Involvement
Cathepsin L is involved in various cellular processes, including protein degradation within lysosomes and the processing of antigens for presentation. Its dysregulation has been implicated in several diseases, including cancer. One of the key pathways where cathepsin L plays a role is in promoting tumor invasion and metastasis.
Caption: Inhibition of Cathepsin L-mediated ECM degradation.
Conclusion
This compound is a powerful and specific tool for inhibiting cathepsin L during protein extraction, thereby preserving the integrity of the proteome for subsequent analysis. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this inhibitor in their experimental workflows. Adherence to these guidelines will help ensure the acquisition of high-quality, reliable data in studies involving protein analysis.
References
Application Notes and Protocols for Testing Z-Phe-Phe-Diazomethylketone Efficacy
Topic: Experimental Design for Testing Z-Phe-Phe-Diazomethylketone (Z-FF-FMK) Efficacy Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive framework for evaluating the efficacy of this compound (Z-FF-FMK), a cell-permeable and irreversible inhibitor of cathepsin L and cathepsin B.[] The protocols outlined below are designed to assess the compound's ability to inhibit apoptosis and modulate associated signaling pathways.
Mechanism of Action
Z-FF-FMK is a selective inhibitor of cysteine proteases, primarily targeting cathepsin L and cathepsin B.[][2] Cathepsins, when released from the lysosome into the cytosol, can initiate the intrinsic apoptotic pathway. They do this by cleaving and activating pro-apoptotic proteins like Bid and degrading anti-apoptotic proteins of the Bcl-2 family. This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis. Z-FF-FMK irreversibly binds to the active site of these cathepsins, preventing them from triggering this cascade.[3][4] Additionally, cathepsins have been implicated in the activation of the NF-κB signaling pathway, a process that can also be inhibited by Z-FF-FMK.[2][5]
Experimental Design and Workflow
To comprehensively evaluate the efficacy of Z-FF-FMK, a multi-tiered experimental approach is recommended. This workflow begins with determining the direct inhibitory effect on target enzymes and cell viability, followed by detailed mechanistic assays to confirm the mode of action.
Data Presentation: Summary of Expected Quantitative Results
The following tables summarize the expected outcomes from the experimental protocols. Data should be presented as mean ± standard deviation from at least three independent experiments.
Table 1: In Vitro Inhibitory Activity of Z-FF-FMK
| Parameter | Target Enzyme | Value | Reference |
|---|---|---|---|
| Ki | Cathepsin B | 2.7 nM | [2] |
| IC₅₀ | Cathepsin L | 15 µM (isomer) |[4] |
Table 2: Effect of Z-FF-FMK on Cell Viability and Apoptosis
| Assay | Treatment Condition | Expected Outcome | Example Quantitative Result |
|---|---|---|---|
| Cell Viability (MTT) | Apoptotic Stimulus | Decrease in viability | 45% ± 5% viability |
| Stimulus + 10 µM Z-FF-FMK | Increased viability | 85% ± 7% viability | |
| TUNEL Assay | Apoptotic Stimulus | Increase in TUNEL+ cells | 55% ± 6% TUNEL positive |
| Stimulus + 10 µM Z-FF-FMK | Decrease in TUNEL+ cells | 15% ± 4% TUNEL positive | |
| Caspase-3/7 Activity | Apoptotic Stimulus | Increased activity | 5.2 ± 0.6 fold increase |
| | Stimulus + 10 µM Z-FF-FMK | Decreased activity | 1.3 ± 0.2 fold increase |
Table 3: Western Blot Quantification of Apoptotic Markers
| Protein Target | Treatment Condition | Expected Outcome | Example Quantitative Result (Fold Change vs. Control) |
|---|---|---|---|
| Cleaved PARP (89 kDa) | Apoptotic Stimulus | Increased levels | 8.5 ± 1.2 |
| Stimulus + 10 µM Z-FF-FMK | Decreased levels | 1.8 ± 0.5 | |
| Cleaved Caspase-3 (17 kDa) | Apoptotic Stimulus | Increased levels | 10.2 ± 1.5 |
| | Stimulus + 10 µM Z-FF-FMK | Decreased levels | 2.1 ± 0.7 |
Experimental Protocols
Protocol 1: Caspase-3/7 Activity Assay (Fluorometric)
This protocol measures the activity of executioner caspases-3 and -7, key mediators of apoptosis. The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a fluorescent compound.
Materials:
-
Cells cultured in 96-well plates
-
Apoptotic stimulus (e.g., 1 µM Staurosporine)
-
Z-FF-FMK (stock solution in DMSO)
-
Caspase-Glo® 3/7 Reagent or similar
-
Luminometer or fluorometer plate reader
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Treatment:
-
Pre-treat designated wells with various concentrations of Z-FF-FMK (e.g., 1, 5, 10, 20 µM) for 1 hour. Include a vehicle control (DMSO).
-
Add the apoptotic stimulus to all wells except the negative control.
-
Incubate for the desired period (e.g., 3-6 hours).
-
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Lysis and Signal Generation:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by gently shaking the plate on an orbital shaker for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the amount of active caspase-3/7.
Protocol 2: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.
Materials:
-
Cells cultured on glass coverslips or in chamber slides
-
Z-FF-FMK and apoptotic stimulus
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton™ X-100 in PBS
-
TdT Reaction Mix (containing TdT enzyme and fluorescently labeled dUTPs)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with the apoptotic stimulus and/or Z-FF-FMK as described in Protocol 1.
-
Fixation:
-
Remove the culture medium and wash the cells once with PBS.
-
Add Fixation Buffer and incubate for 15 minutes at room temperature.
-
Wash the cells twice with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer and incubate for 10-15 minutes at room temperature.[6]
-
Wash the cells twice with PBS.
-
-
Labeling Reaction:
-
Prepare the TdT Reaction Mix according to the manufacturer's instructions.
-
Remove excess PBS and add 50-100 µL of the TdT Reaction Mix to each coverslip.
-
Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[5]
-
-
Stopping the Reaction: Wash the cells three times with PBS for 5 minutes each to stop the reaction.
-
Counterstaining: Incubate the cells with DAPI solution (1 µg/mL in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Mounting and Visualization: Wash the cells twice with PBS, mount the coverslips onto microscope slides with anti-fade mounting medium, and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence (from the labeled dUTPs), while all nuclei will be stained by DAPI.
Protocol 3: Western Blot Analysis for Cleaved PARP and Caspase-3
Western blotting allows for the detection and quantification of specific proteins to confirm the activation of the apoptotic cascade. The cleavage of PARP by caspase-3 is a key event in apoptosis.
Materials:
-
Treated cells from 6-well plates or culture flasks
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., Rabbit anti-Cleaved Caspase-3, Rabbit anti-PARP)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS and scrape them into 100-150 µL of ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[7]
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. Use antibodies that specifically recognize the cleaved forms of PARP (89 kDa fragment) and caspase-3 (17/19 kDa fragments).[8][9]
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
References
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cysteine cathepsins control hepatic NF-κB-dependent inflammation via sirtuin-1 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. Item - ( and ) Western blot analysis of PARP cleaved form (89 kDa) protein expression (a) or Caspase 3 cleaved form (17 kDa) protein expression (b) performed in untreated A549, JFD18 or JFD9 cells (0) and in cells treated with 10 μM 12459 for 24 or 48 h - figshare - Figshare [figshare.com]
- 9. researchgate.net [researchgate.net]
Z-Phe-Phe-Diazomethylketone: Application Notes and Protocols for Peptide Synthesis and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Phe-Phe-Diazomethylketone (Z-FF-DMK) is a potent and selective irreversible inhibitor of cathepsin L, a lysosomal cysteine protease.[1] The diazomethylketone functional group acts as a warhead, forming a covalent bond with the active site cysteine residue of cathepsin L, leading to its inactivation. Due to its role in various physiological and pathological processes, including protein turnover, antigen presentation, and viral entry, cathepsin L is a significant target in drug development.[2] These application notes provide detailed protocols and data for the use of this compound in research and drug discovery, with a focus on its application as a cathepsin L inhibitor. While primarily recognized as a protease inhibitor, its peptidic nature also lends itself to exploration within peptide synthesis contexts, particularly in the design of activity-based probes and targeted inhibitors.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C28H28N4O4 |
| Molecular Weight | 484.55 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
Applications in Drug Development: Cathepsin L Inhibition
This compound is a valuable tool for studying the biological functions of cathepsin L and for the development of therapeutics targeting this enzyme. Its high potency and selectivity make it suitable for in vitro and in cell-based assays.
Quantitative Inhibitory Activity
| Compound | Target | Inhibitory Concentration |
| This compound | Cathepsin L | 5 µM (complete inhibition) |
| (Rac)-Z-Phe-Phe-FMK (isomer) | Cathepsin L | IC50: 15 µM[3] |
| Z-Phe-Phe-H (aldehyde derivative) | Cathepsin L | IC50: 0.74 nM |
Experimental Protocols
Protocol 1: In Vitro Cathepsin L Inhibition Assay (Fluorometric)
This protocol describes a method to determine the inhibitory potential of this compound against purified cathepsin L using a fluorogenic substrate.
Materials:
-
Purified human or murine cathepsin L
-
This compound
-
Cathepsin L substrate: Z-Phe-Arg-AMC (7-amino-4-methylcoumarin)
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 360-380 nm, Emission: 460 nm)
-
DMSO
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of the inhibitor in the assay buffer. It is recommended to perform a dose-response curve with concentrations ranging from 1 nM to 100 µM.
-
In a 96-well plate, add 20 µL of diluted cathepsin L enzyme to each well.
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the respective wells.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate Z-Phe-Arg-AMC to each well.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes.
-
Calculate the rate of substrate cleavage (relative fluorescence units per minute - RFU/min) for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.
Protocol 2: Cell-Based Cathepsin L Activity Assay
This protocol outlines a method to assess the effect of this compound on intracellular cathepsin L activity.
Materials:
-
Cell line of interest (e.g., HEK293, cancer cell lines)
-
This compound
-
Cell culture medium
-
Cathepsin L Activity Assay Kit (e.g., Magic Red™ Cathepsin L Assay Kit)
-
Fluorescence microscope or plate reader
Procedure:
-
Culture cells to the desired confluency in a 96-well plate or on coverslips.
-
Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 2, 6, 12, or 24 hours). Include a vehicle-treated control group.
-
Follow the manufacturer's instructions for the Cathepsin L Activity Assay Kit. This typically involves adding a cell-permeant cathepsin L substrate that becomes fluorescent upon cleavage.
-
Incubate the cells with the substrate for the recommended time.
-
Analyze the fluorescence using a fluorescence microscope or a fluorescence plate reader.
-
Quantify the fluorescence intensity to determine the level of cathepsin L inhibition in the treated cells compared to the control.
Signaling Pathways and Experimental Workflows
Cathepsin L-Mediated Viral Entry Inhibition
Cathepsin L is crucial for the entry of several enveloped viruses, including coronaviruses. It cleaves the viral spike protein, a necessary step for membrane fusion. This compound can be used to block this process.[2]
Caption: Inhibition of viral entry by this compound.
Role of Cathepsin L in Apoptosis
Cathepsin L, when released from the lysosome into the cytoplasm, can initiate a caspase-independent apoptotic pathway. This compound can be utilized to study the involvement of cathepsin L in this process.
Caption: Involvement of Cathepsin L in the intrinsic apoptosis pathway.
Application in Peptide Synthesis
While primarily an inhibitor, the synthesis of this compound itself relies on principles of peptide chemistry. A generalized protocol for its synthesis is provided below. The unique diazomethylketone functionality also presents opportunities for its use in creating more complex, targeted peptide-based molecules.
Protocol 3: Generalized Synthesis of this compound
This protocol outlines a general solution-phase synthesis approach.
Materials:
-
Z-Phe-OH (N-Carbobenzyloxy-L-phenylalanine)
-
L-Phenylalanine methyl ester hydrochloride
-
Coupling agents (e.g., DCC/HOBt or HATU/DIEA)
-
Solvents (e.g., DMF, DCM)
-
Diazomethane (B1218177) solution in ether (handle with extreme caution in a fume hood)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dipeptide Formation:
-
Couple Z-Phe-OH with L-Phenylalanine methyl ester hydrochloride using a standard peptide coupling method to form Z-Phe-Phe-OMe.
-
Purify the dipeptide by column chromatography.
-
-
Saponification:
-
Hydrolyze the methyl ester of Z-Phe-Phe-OMe using LiOH or NaOH in a mixture of THF and water to yield Z-Phe-Phe-OH.
-
Acidify the reaction mixture and extract the product.
-
-
Activation and Reaction with Diazomethane:
-
Activate the carboxylic acid of Z-Phe-Phe-OH, for example, by forming the mixed anhydride (B1165640) with isobutyl chloroformate.
-
CAUTION: Diazomethane is toxic and explosive. This step must be performed by trained personnel in a suitable fume hood with appropriate safety precautions.
-
Slowly add a freshly prepared ethereal solution of diazomethane to the activated dipeptide at 0°C.
-
Allow the reaction to proceed until completion (monitored by TLC).
-
-
Purification:
-
Carefully quench any excess diazomethane with acetic acid.
-
Purify the resulting this compound by column chromatography.
-
Experimental Workflow for Peptide Synthesis Application
Caption: Generalized workflow for the synthesis of this compound.
Conclusion
This compound is a powerful research tool for investigating the roles of cathepsin L in various biological processes and serves as a lead compound for the development of targeted therapeutics. The protocols and information provided herein are intended to guide researchers in the effective application of this compound in their studies. As with any reactive chemical, appropriate safety precautions should be taken, particularly when handling diazomethane.
References
Troubleshooting & Optimization
Potential off-target effects of Z-Phe-Phe-Diazomethylketone
Welcome to the technical support center for Z-Phe-Phe-Diazomethylketone (Z-Phe-Phe-DMK). This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions regarding the potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a selective and irreversible inhibitor of cathepsin L.[1] Its mechanism of action involves the diazomethylketone functional group, which acts as a "warhead" to form a covalent bond with the active site cysteine residue of the protease, leading to its inactivation.
Q2: What are the known off-targets of this compound?
While highly selective for cathepsin L, Z-Phe-Phe-DMK has been reported to also inhibit cathepsin B, another cysteine protease.[2] Comprehensive screening against a broad panel of proteases is not extensively documented in publicly available literature. Therefore, users should exercise caution and consider empirical validation of its selectivity in their specific experimental system.
Q3: My experiment suggests off-target effects. What could be the cause?
Unexpected results could stem from several factors:
-
Inhibition of other cathepsins: Z-Phe-Phe-DMK may inhibit other cathepsins to varying degrees. The expression profile of cathepsins can vary significantly between different cell types and tissues.
-
Non-specific reactivity: The diazomethylketone moiety is a reactive group and, at high concentrations, may interact with other cellular nucleophiles.
-
Compound purity: Impurities in the Z-Phe-Phe-DMK sample could be responsible for the observed off-target effects.
-
Experimental artifacts: Issues with the assay itself, such as substrate promiscuity or inappropriate buffer conditions, can lead to misleading results.
Q4: How can I minimize potential off-target effects?
-
Use the lowest effective concentration: Titrate Z-Phe-Phe-DMK to determine the minimal concentration required to achieve the desired inhibition of cathepsin L.
-
Use appropriate controls: Include negative controls (vehicle-treated) and positive controls (a known inhibitor with a different mechanism or target profile).
-
Confirm target engagement: Whenever possible, directly measure the inhibition of cathepsin L activity in your experimental system.
-
Consider orthogonal approaches: Use complementary techniques, such as siRNA/shRNA knockdown or CRISPR/Cas9-mediated knockout of cathepsin L, to validate findings obtained with the inhibitor.
Troubleshooting Guides
Problem 1: Unexpected Cell Viability/Toxicity Changes
| Potential Cause | Troubleshooting Step |
| High Inhibitor Concentration | Perform a dose-response curve to determine the EC50 for toxicity and use a concentration well below this value. |
| Off-target Inhibition of Essential Proteases | Profile the expression of key cathepsins in your cell line. Test for the inhibition of other critical proteases known to be involved in cell survival pathways. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental groups and is below the toxic threshold for your cells. |
Problem 2: Inconsistent Inhibition of Cathepsin L Activity
| Potential Cause | Troubleshooting Step |
| Inhibitor Instability | Prepare fresh stock solutions of Z-Phe-Phe-DMK for each experiment. Diazomethylketones can be unstable in aqueous solutions over time. |
| Suboptimal Assay Conditions | Ensure the assay buffer pH is optimal for cathepsin L activity (typically acidic, pH 5.5). Include a reducing agent like DTT to maintain the active site cysteine in a reduced state.[3] |
| Incorrect Enzyme Concentration | Titrate the amount of purified cathepsin L or cellular lysate to ensure the assay is in the linear range. |
Problem 3: Discrepancy Between Biochemical and Cellular Assay Results
| Potential Cause | Troubleshooting Step |
| Poor Cell Permeability | The inhibitor may not efficiently cross the cell membrane to reach the lysosomal compartment where cathepsin L is primarily located. Consider using a cell permeability assay or a different inhibitor with known cell permeability. |
| Inhibitor Efflux | Cells may actively transport the inhibitor out via efflux pumps. Test for the effect of known efflux pump inhibitors. |
| Cellular Compensation Mechanisms | Inhibition of cathepsin L may lead to the upregulation of other proteases that can compensate for its function. Analyze protease expression levels over time after treatment. |
Quantitative Data on Inhibitor Activity
Due to the limited availability of comprehensive public data for Z-Phe-Phe-DMK, the following table includes data for the structurally similar and well-characterized cathepsin L inhibitor, Z-Phe-Tyr(tBu)-diazomethylketone, to provide a reference for expected selectivity. Researchers are strongly encouraged to determine the specific inhibitory profile of Z-Phe-Phe-DMK in their experimental setup.
| Target Protease | Inhibitor | Inhibition Constant (k_inact_ / K_i) (M⁻¹s⁻¹) | Selectivity vs. Cathepsin L |
| Cathepsin L | Z-Phe-Tyr(tBu)-diazomethylketone | 200,000[4] | - |
| Cathepsin B | Z-Phe-Tyr(tBu)-diazomethylketone | 10.3[4] | ~19,417-fold lower |
| Cathepsin S | Z-Phe-Tyr(tBu)-diazomethylketone | 30[4] | ~6,667-fold lower |
Key Experimental Protocols
Protocol 1: In Vitro Cathepsin Inhibition Assay (Fluorometric)
This protocol outlines a general method to determine the inhibitory potential of Z-Phe-Phe-DMK against a purified cathepsin.
Materials:
-
Purified recombinant human cathepsin (L, B, S, K, etc.)
-
This compound
-
Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Fluorogenic cathepsin substrate (e.g., Z-Phe-Arg-AMC for Cathepsin L/B, Z-Val-Val-Arg-AMC for Cathepsin S)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of Z-Phe-Phe-DMK in the assay buffer.
-
In a 96-well plate, add the diluted inhibitor or vehicle control (e.g., DMSO).
-
Add the purified cathepsin to all wells except for the blank.
-
Incubate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Immediately measure the fluorescence intensity over time (kinetic read) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates).
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
Protocol 2: Cellular Cathepsin Activity Assay
This protocol measures the activity of cathepsins within a cellular context.
Materials:
-
Cultured cells
-
This compound
-
Cell lysis buffer (containing a non-ionic detergent like Triton X-100)
-
Assay buffer and fluorogenic substrate as described in Protocol 1.
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat cells with varying concentrations of Z-Phe-Phe-DMK or vehicle for the desired time.
-
Wash the cells with PBS and then lyse them with the cell lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
In a 96-well black plate, add the cell lysate to each well.
-
Initiate the reaction by adding the fluorogenic substrate dissolved in the appropriate assay buffer.
-
Measure the fluorescence intensity over time as described in Protocol 1.
-
Normalize the reaction rates to the total protein concentration of each lysate.
Visualizations
References
Troubleshooting lack of inhibition with Z-Phe-Phe-Diazomethylketone
Welcome to the technical support center for Z-Phe-Phe-Diazomethylketone (Z-FF-DMK). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experiments and to answer frequently asked questions regarding the use of this cathepsin inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Z-FF-DMK) and what are its primary targets?
This compound is a peptide-based irreversible inhibitor of cysteine proteases. Its primary target is cathepsin L, a lysosomal cysteine protease involved in various physiological processes, including protein degradation and antigen presentation.[1][2] It is considered a selective inhibitor of cathepsin L and has also been shown to inhibit cathepsin B, though likely to a lesser extent.[3] The diazomethylketone functional group acts as a reactive "warhead" that forms a covalent bond with the active site cysteine residue of the target protease, leading to its irreversible inactivation.
Q2: What is the expected potency of Z-FF-DMK?
While a precise IC50 or Kngcontent-ng-c4139270029="" class="ng-star-inserted">i value for Z-FF-DMK is not consistently reported in the literature, studies have shown that a concentration of 5 µM Z-FF-DMK is sufficient to completely inhibit cathepsin L activity in rat liver extracts.[2] For a structurally similar inhibitor, Z-Phe-Tyr(tBu)-diazomethylketone, the inactivation rate constant (kinact) for cathepsin L is approximately 200,000 M⁻¹s⁻¹, highlighting the high potency typical for this class of compounds.[4]
Q3: How should I prepare and store Z-FF-DMK?
Z-FF-DMK is typically soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[4] It is recommended to prepare a concentrated stock solution in 100% DMSO. For aqueous assay buffers, ensure the final concentration of DMSO is low (typically <1%) to avoid solvent effects on enzyme activity. Diazomethylketone compounds can be unstable in aqueous solutions, especially at neutral or alkaline pH.[5] Stock solutions should be stored at -20°C or -80°C, protected from light and moisture. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Q4: Is Z-FF-DMK a reversible or irreversible inhibitor?
Z-FF-DMK is an irreversible inhibitor. The diazomethylketone moiety covalently modifies the catalytic cysteine residue in the active site of target proteases. This irreversible binding makes it a useful tool for studies requiring long-term or permanent inhibition of cathepsin L activity in both cellular and in vivo models.
Troubleshooting Guide
Problem 1: No or weak inhibition of cathepsin L activity.
If you are observing a lack of expected inhibition, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Inhibitor Degradation | Diazomethylketones are susceptible to degradation, especially in aqueous buffers with a pH above 7.0 and at room temperature.[5][6] Prepare fresh dilutions of Z-FF-DMK in assay buffer immediately before use. Ensure the stock solution has been stored properly at -20°C or -80°C. |
| Incorrect Assay pH | The optimal pH for cathepsin L activity is typically acidic (around pH 5.5).[4] Diazomethylketone inhibitors are also generally more stable at a lower pH.[5] Verify that your assay buffer pH is optimal for both enzyme activity and inhibitor stability. |
| Insufficient Inhibitor Concentration | Although 5 µM has been shown to be effective,[2] the required concentration may vary depending on the specific experimental conditions (e.g., enzyme and substrate concentrations). Perform a dose-response experiment to determine the optimal inhibitory concentration for your assay. |
| Problematic Enzyme or Substrate | Confirm the activity of your cathepsin L enzyme and the integrity of your substrate. Use a positive control inhibitor (if available) to ensure the assay is performing as expected. |
| Presence of Reducing Agents | High concentrations of reducing agents like dithiothreitol (B142953) (DTT) are often used in cysteine protease assays to maintain the active site cysteine in a reduced state. However, very high concentrations could potentially interact with the inhibitor. While some DTT is necessary (e.g., 5 mM),[4] ensure you are not using an excessive amount. |
Problem 2: High background signal or assay interference.
Extraneous signals can mask the true inhibitory effect. Here are some common causes of interference:
| Potential Cause | Troubleshooting Steps |
| Compound Autofluorescence | Test compounds, including inhibitors, can sometimes be autofluorescent at the excitation and emission wavelengths of your assay, leading to a false-positive or masked signal.[7] To check for this, measure the fluorescence of the inhibitor in the assay buffer without the enzyme or substrate.[7] |
| Inhibitor Precipitation | Z-FF-DMK has low aqueous solubility. If the final concentration in the assay buffer is too high, it may precipitate, causing light scattering and interfering with the readout.[7] Visually inspect the wells for any precipitate. If necessary, lower the final inhibitor concentration or slightly increase the percentage of DMSO (while staying within the enzyme's tolerance). |
| Non-specific Inhibition due to Aggregation | At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes.[7] Including a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer can help prevent aggregate formation.[7] |
Quantitative Data Summary
The following table summarizes the available quantitative data for Z-FF-DMK and a closely related, well-characterized cathepsin L inhibitor, Z-Phe-Tyr(tBu)-diazomethylketone, for comparative purposes.
| Inhibitor | Target Enzyme | Parameter | Value | Reference(s) |
| This compound | Cathepsin L | Effective Concentration | ~5 µM for complete inhibition | [2] |
| Z-Phe-Tyr(tBu)-diazomethylketone | Cathepsin L | k | 200,000 | [4] |
| Cathepsin B | k | 10.3 | [4] | |
| Cathepsin S | k | 30 | [4] |
Note: kinact is the second-order rate constant for enzyme inactivation, a measure of inhibitor efficiency. A higher value indicates more efficient inactivation.
Experimental Protocols
Key Experiment: In Vitro Cathepsin L Inhibition Assay
This protocol is adapted from a standard fluorometric assay for cathepsin L and can be used to determine the inhibitory potential of Z-FF-DMK.
Materials:
-
Purified human or murine cathepsin L
-
This compound (Z-FF-DMK)
-
Cathepsin L substrate: Z-Phe-Arg-AMC (7-amino-4-methylcoumarin)
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5
-
DMSO for inhibitor stock solution
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~460 nm)
Procedure:
-
Prepare a stock solution of Z-FF-DMK (e.g., 10 mM) in 100% DMSO.
-
Prepare serial dilutions of the Z-FF-DMK stock solution in assay buffer to achieve a range of desired final concentrations (e.g., 0.1 µM to 50 µM). Also, prepare a vehicle control (DMSO in assay buffer).
-
In a 96-well plate, add 20 µL of diluted cathepsin L enzyme to each well.
-
Add 5 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Pre-incubate the plate at room temperature for 30 minutes to allow the irreversible inhibitor to bind to the enzyme.[4]
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate Z-Phe-Arg-AMC to each well.
-
Immediately place the plate in the fluorometric reader and measure the fluorescence intensity at 1-minute intervals for 30 minutes.
-
Calculate the rate of substrate cleavage (relative fluorescence units per minute, RFU/min) for each inhibitor concentration.
-
Determine the percent inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: Workflow for a fluorometric cathepsin L inhibition assay.
Caption: Inhibition of viral entry by Z-FF-DMK.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of cysteine proteinase activity by Z-Phe-Phe-diazomethane and of aspartic proteinase activity by pepstatin in different organs from some animals and isolated cells from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonpeptidic Lysosomal Modulators Derived from Z-Phe-Ala-Diazomethylketone for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Z-Phe-Phe-Diazomethylketone Experiments
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing experiments involving Z-Phe-Phe-Diazomethylketone (Z-Phe-Phe-DMK). Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as PPDK) is a small molecule inhibitor of cysteine proteases.[1] It belongs to the diazomethylketone class of inhibitors, which act as irreversible affinity labels. The peptide portion of the molecule (Z-Phe-Phe-) directs the inhibitor to the active site of specific proteases, primarily cathepsins. The diazomethylketone "warhead" then forms a covalent bond with the critical cysteine residue in the enzyme's active site, leading to permanent inactivation.[2]
Q2: Which enzymes are the primary targets of Z-Phe-Phe-DMK?
Z-Phe-Phe-DMK and its close analog, Z-Phe-Ala-Diazomethylketone (PADK), are known to be weak but effective inhibitors of lysosomal cysteine proteases, particularly Cathepsin B and Cathepsin L.[1] These enzymes play crucial roles in protein degradation within lysosomes and have been implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease.[1]
Q3: What is a good starting point for concentration and incubation time in a cell-based assay?
For initial experiments, a concentration range of 1 µM to 50 µM is a common starting point for this class of inhibitors. The optimal incubation time depends heavily on the experimental endpoint:
-
Direct Inhibition/Target Engagement: For assessing direct enzyme inhibition within cells, a pre-incubation time of 1 to 4 hours is often sufficient.
-
Downstream Cellular Effects: To observe downstream effects like changes in protein accumulation, apoptosis, or gene expression, longer incubation times of 24 to 72 hours are typically necessary.
It is critical to perform a dose-response and time-course experiment for your specific cell line and endpoint to determine the optimal conditions.
Q4: Is Z-Phe-Phe-DMK cell-permeable?
While specific cell permeability data for Z-Phe-Phe-DMK is not extensively published, dipeptides can have variable cell entry. However, its use in cell-based assays and in vivo models suggests it possesses sufficient permeability to engage intracellular targets.[1] Factors like the lipophilicity imparted by the benzyloxycarbonyl (Z) group can aid in crossing cellular membranes.
Q5: How stable is Z-Phe-Phe-DMK in cell culture medium?
Diazomethylketones can be chemically unstable, particularly in aqueous solutions over long periods.[3] Their stability is influenced by the pH and composition of the cell culture medium.[3][4] For long-term experiments (over 48 hours), it may be necessary to replenish the medium with a fresh inhibitor to maintain a consistent effective concentration.[4] It is advisable to test the stability of the compound in your specific medium over the course of a planned long-term experiment.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No inhibitory effect observed. | Incubation time is too short: As an irreversible inhibitor, Z-Phe-Phe-DMK requires sufficient time to bind covalently to the target enzyme. | Increase the pre-incubation time with the enzyme (in vitro) or cells before adding the substrate or stimulus. Try a time-course experiment (e.g., 1, 4, 8, 24 hours). |
| Inhibitor concentration is too low: The effective concentration may be higher for your specific cell line or enzyme preparation. | Perform a dose-response curve to determine the IC50 value. Start with a broad range (e.g., 0.1 µM to 100 µM). | |
| Inhibitor degradation: The compound may have degraded in the stock solution or during the experiment. Diazomethylketones should be stored at -20°C or -80°C and protected from light.[5] | Prepare fresh dilutions from a properly stored stock solution for each experiment. Consider testing the inhibitor's stability in your assay buffer or media over time. | |
| High cellular toxicity or off-target effects. | Incubation time is too long: Prolonged exposure, especially at high concentrations, can lead to off-target effects or general cellular stress. | Reduce the incubation time. Determine the minimum time required to achieve target inhibition. |
| Inhibitor concentration is too high: The diazomethylketone group is reactive and can interact with other cellular nucleophiles at high concentrations, leading to toxicity. | Lower the inhibitor concentration. Use the lowest effective concentration determined from your dose-response curve. | |
| Inconsistent results between experiments. | Variable inhibitor activity: Repeated freeze-thaw cycles of the stock solution can lead to degradation.[5] | Aliquot the stock solution upon receipt to minimize freeze-thaw cycles. |
| Inconsistent incubation conditions: Minor variations in temperature, pH, or cell density can alter results. | Standardize all experimental parameters. Ensure pH of buffers and media is consistent. Plate cells at the same density for every experiment. |
Quantitative Data Summary
While specific kinetic data for Z-Phe-Phe-DMK is limited, the following table provides data for its well-characterized analog, Z-Phe-Ala-Diazomethylketone (PADK), which serves as a useful reference.
Table 1: Inhibitory Potency of PADK against Cathepsin B
| Inhibitor | Target Enzyme | Potency (IC₅₀) | Assay Conditions |
|---|
| Z-Phe-Ala-Diazomethylketone (PADK) | Cathepsin B | 9.4 ± 2.4 µM | In vitro fluorometric assay using Z-Arg-Arg-AMC substrate.[1] |
Table 2: Key Factors Influencing Optimal Incubation Time
| Factor | Rationale | Recommendation |
|---|---|---|
| Mechanism of Action | Irreversible inhibitors require time for covalent bond formation. The rate is concentration-dependent. | A longer incubation at a lower concentration may achieve the same effect as a shorter incubation at a higher concentration, often with less toxicity. |
| Assay Type | In vitro enzyme assays require pre-incubation to allow binding before substrate addition. Cell-based assays for downstream effects require time for cellular processes to manifest. | Pre-incubate for 15-60 minutes in enzyme assays.[6] For cellular assays (e.g., apoptosis), use 24-72 hour incubations. |
| Cell Density & Type | Higher cell density may require a higher inhibitor concentration or longer incubation due to a larger number of target molecules. Different cell types may have varying levels of target enzyme expression or inhibitor uptake. | Optimize conditions for each cell line. Report cell density in experimental methods for reproducibility. |
| Inhibitor Stability | Diazomethylketones can degrade in aqueous media at 37°C.[3][4] | For incubations > 48 hours, consider replenishing the media and inhibitor. |
Experimental Protocols & Visualizations
Protocol 1: In Vitro Cathepsin B Inhibition Assay
This protocol describes a method to determine the IC₅₀ value of Z-Phe-Phe-DMK against purified Cathepsin B.
Materials:
-
Purified, active Cathepsin B
-
This compound
-
Assay Buffer: 40 mM citrate (B86180) phosphate (B84403) (pH 4.6-5.5), 1 mM EDTA, 100 mM NaCl, 5 mM DTT.[7]
-
Fluorogenic Substrate: Z-Arg-Arg-AMC or Z-Phe-Arg-AMC.[1][7]
-
96-well black, flat-bottom plate
-
Fluorescence plate reader
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of Z-Phe-Phe-DMK in DMSO, and then dilute further into the Assay Buffer to achieve final desired concentrations (e.g., 0.1 µM to 100 µM). Include a DMSO-only vehicle control.
-
Enzyme Preparation: Dilute the active Cathepsin B in chilled Assay Buffer to the desired working concentration.
-
Pre-incubation: In the 96-well plate, add 25 µL of each inhibitor dilution (or vehicle control) and 50 µL of the diluted enzyme.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 25 µL of the fluorogenic substrate to each well to start the reaction.
-
Measure Fluorescence: Immediately begin reading the fluorescence intensity (Excitation: 380-400 nm, Emission: 460-505 nm, depending on substrate) every 1-2 minutes for 30-60 minutes.
-
Data Analysis: Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the curve using non-linear regression to determine the IC₅₀ value.
Diagrams
Caption: Workflow for optimizing inhibitor incubation time in a cell-based assay.
Caption: Simplified pathway showing irreversible inhibition of Cathepsin by Z-Phe-Phe-DMK.
Caption: Troubleshooting logic for optimizing Z-Phe-Phe-DMK experiments.
References
- 1. Nonpeptidic Lysosomal Modulators Derived from Z-Phe-Ala-Diazomethylketone for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diazomethyl ketone substrate derivatives as active-site-directed inhibitors of thiol proteases. Papain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
Addressing cytotoxicity of Z-Phe-Phe-Diazomethylketone in cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing the cytotoxicity of Z-Phe-Phe-Diazomethylketone (Z-FF-FMK) in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Z-FF-FMK) and what is its primary mechanism of action?
A1: this compound (Z-FF-FMK) is a cell-permeant, irreversible inhibitor of the cysteine proteases, with selectivity for cathepsin L and cathepsin B.[1][][3] Its primary mechanism of action involves the diazomethylketone group, which covalently modifies the active site cysteine residue of these proteases, leading to their irreversible inactivation.[4]
Q2: Why am I observing high levels of cytotoxicity in my cell line, even at low concentrations of Z-FF-FMK?
A2: High cytotoxicity can stem from several factors:
-
On-target effects: Inhibition of cathepsin L and B can disrupt essential cellular processes like protein turnover and autophagy, leading to cell death.[5][6]
-
Off-target effects: Like other peptide-based inhibitors with reactive moieties, Z-FF-FMK may have off-target effects. For instance, the related compound Z-VAD-FMK has been shown to inhibit N-glycanase 1 (NGLY1), inducing autophagy and potentially contributing to cytotoxicity.[6][7][8][9] While direct evidence for Z-FF-FMK is limited, this remains a possibility.
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to cathepsin inhibition and potential off-target effects.
-
Compound stability and solubility: Degradation or precipitation of Z-FF-FMK in culture media can lead to inconsistent results and unexpected toxicity.[3]
Q3: What are the typical working concentrations for Z-FF-FMK in cell culture?
A3: The effective concentration of Z-FF-FMK can vary significantly depending on the cell type, cell density, and the specific experimental objective. Published studies have used concentrations ranging from the low micromolar (e.g., 10 µM) to higher concentrations.[10] It is crucial to perform a dose-response (or concentration-response) experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q4: How should I prepare and store Z-FF-FMK stock solutions?
A4: Z-FF-FMK is typically soluble in DMSO.[10] Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous, sterile DMSO. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.[1][3] For experiments, thaw an aliquot and dilute it fresh into your cell culture medium to the desired final concentration immediately before use.
Q5: Are there any alternatives to Z-FF-FMK with potentially lower cytotoxicity?
A5: Yes, several other cathepsin L inhibitors with different chemical scaffolds and potentially improved selectivity and lower cytotoxicity are available. Some alternatives include:
-
KGP94: A potent and selective, non-peptide, small-molecule inhibitor of cathepsin L.[11]
-
SID 26681509: A potent, reversible, and selective inhibitor of human cathepsin L.[12]
-
Z-FA-FMK: Another irreversible cysteine protease inhibitor that also inhibits effector caspases.[13][14] The choice of an alternative should be guided by the specific requirements of your experiment, including the desired selectivity profile and the sensitivity of your cell line.
Troubleshooting Guides
Issue 1: High and Variable Cytotoxicity
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Concentration too high for the specific cell line. | Perform a dose-response curve to determine the IC50 value for cytotoxicity in your cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and narrow down to find a concentration that effectively inhibits cathepsin L with minimal impact on cell viability. |
| Prolonged exposure to the inhibitor. | Conduct a time-course experiment to assess the onset of cytotoxicity. It may be possible to achieve the desired inhibitory effect with a shorter incubation time, thereby reducing off-target effects and cytotoxicity. |
| Off-target effects. | Consider using a more selective cathepsin L inhibitor if off-target effects are suspected. Additionally, investigate potential off-target pathways, such as NGLY1 inhibition-induced autophagy, using specific markers (e.g., LC3-II puncta).[6][7] |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the culture medium is non-toxic to your cells (typically ≤ 0.5%). Run a vehicle control (medium with the same concentration of DMSO but without Z-FF-FMK) to assess the effect of the solvent alone. |
| Compound degradation leading to toxic byproducts. | Prepare fresh dilutions of Z-FF-FMK from a frozen stock for each experiment. Assess the stability of Z-FF-FMK in your specific cell culture medium over time using analytical methods like HPLC or LC-MS if possible. |
Issue 2: Inconsistent or Lack of Inhibitor Effect
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Sub-optimal inhibitor concentration. | Re-evaluate the dose-response curve to ensure you are using a concentration that is effective for inhibiting the target in your specific cell model. |
| Compound instability in aqueous media. | Minimize the time between diluting the inhibitor in the medium and adding it to the cells. For long-term experiments, consider replenishing the medium with freshly diluted inhibitor at regular intervals. |
| Incorrect storage and handling. | Ensure stock solutions are stored properly at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light. |
| Precipitation of the compound. | Visually inspect the culture medium for any signs of precipitation after adding Z-FF-FMK. If precipitation occurs, you may need to adjust the final DMSO concentration or consider using a different solvent or formulation. |
| Cellular resistance or compensatory mechanisms. | Some cell lines may develop resistance or upregulate compensatory pathways upon prolonged exposure to the inhibitor. Monitor the expression and activity of cathepsin L and related proteases over time. |
Quantitative Data
Table 1: Inhibitory Profile of Z-FF-FMK
| Target | Inhibitor | Ki (nM) | Notes |
| Cathepsin B | Z-FF-FMK | 2.7 | Irreversible inhibitor.[10] |
| Cathepsin L | Z-FF-FMK | - | Selective inhibitor.[1] |
Note: Specific IC50 values for cytotoxicity are highly cell-line dependent and should be determined empirically. Ki (inhibition constant) reflects the potency of the inhibitor against the purified enzyme and is not a direct measure of cytotoxicity in a cellular context.
Table 2: Example Cytotoxicity Data for a Hypothetical Cell Line (to be determined experimentally)
| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) |
| Z-FF-FMK | e.g., HeLa | 24 | User-determined |
| Z-FF-FMK | e.g., HeLa | 48 | User-determined |
| Z-FF-FMK | e.g., Jurkat | 24 | User-determined |
| Z-FF-FMK | e.g., Jurkat | 48 | User-determined |
Experimental Protocols
MTT Cell Viability Assay
This protocol is for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
96-well cell culture plates
-
This compound (Z-FF-FMK)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Cell culture medium
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Z-FF-FMK in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Z-FF-FMK or vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
96-well cell culture plates
-
This compound (Z-FF-FMK)
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Cell culture medium
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of Z-FF-FMK or vehicle control as described in the MTT assay protocol.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate the plate for the desired time period.
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Follow the LDH assay kit manufacturer's protocol to mix the supernatant with the reaction mixture.
-
Incubate as recommended in the kit protocol.
-
Measure the absorbance at the wavelength specified by the kit manufacturer.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous release, and maximum release wells.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound (Z-FF-FMK)
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of Z-FF-FMK or vehicle control for the specified time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1x10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (or as recommended by the kit manufacturer).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate cell populations:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Visualizations
Caption: Experimental workflow for assessing Z-FF-FMK cytotoxicity.
Caption: Troubleshooting logic for unexpected Z-FF-FMK results.
Caption: Cathepsin L-mediated apoptosis signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A Review of Small Molecule Inhibitors and Functional Probes of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 9. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. abmole.com [abmole.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of Z-Phe-Phe-Diazomethylketone in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of Z-Phe-Phe-Diazomethylketone (Z-FF-DMK) to prevent its degradation in solution. Adherence to these guidelines is crucial for ensuring the compound's stability and the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a selective and irreversible inhibitor of the cysteine protease, cathepsin L.[1][2] Its primary application is in biomedical research to study the physiological and pathological roles of cathepsin L.
Q2: What are the optimal storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored as a powder at -20°C.[1][2] Once dissolved in a solvent like DMSO, it is critical to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles.[3]
Q3: Which solvents are recommended for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethyl acetate. For most biological experiments, DMSO is the preferred solvent.[3]
Q4: Is this compound sensitive to light?
A4: Yes, diazomethylketones can be sensitive to light. It is recommended to store the compound, in both powder and solution form, protected from light.[3] During experiments, exposure to direct light should be minimized.[3]
Q5: How does pH affect the stability of this compound in solution?
A5: The diazomethylketone group is susceptible to degradation in acidic conditions. While specific data for this compound is limited, studies on similar compounds show they are generally more stable at lower pH values. It is advisable to prepare working solutions in buffers with a pH below 7.5 immediately before use to minimize degradation.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in experimental settings.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no inhibitory activity observed. | 1. Degraded Inhibitor: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Incorrect Assay pH: The pH of the assay buffer may be too high, causing rapid degradation. 3. Presence of Thiols: High concentrations of reducing agents like DTT or β-mercaptoethanol may react with the inhibitor. | 1. Ensure the compound has been stored correctly at -20°C (powder) or -80°C (in DMSO, aliquoted).[3] Prepare a fresh stock solution. 2. Verify the pH of the assay buffer is below 7.5. Prepare the working solution immediately before the experiment.[3] 3. If possible, lower the concentration of thiol-containing reagents or add the inhibitor to the enzyme before introducing these reagents.[3] |
| Precipitate forms when preparing the working solution. | 1. Low Solubility in Aqueous Buffer: The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility. | 1. Ensure the final concentration of the organic solvent is sufficient to keep the compound dissolved. Prepare the initial stock solution in a recommended solvent like DMSO before diluting it into the aqueous assay buffer.[3] |
| Variability between experiments. | 1. Inconsistent Pipetting: Inaccurate pipetting of the stock solution. 2. Light Exposure: Variable exposure to light between experiments. 3. Batch-to-Batch Variation: Using different batches of the inhibitor. | 1. Use calibrated pipettes and ensure the stock solution is completely thawed and well-mixed before use.[3] 2. Minimize light exposure consistently across all experiments.[3] 3. If feasible, use the same batch of inhibitor for a series of related experiments.[3] |
Storage Conditions Summary
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years | Protect from light. |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot into single-use tubes to avoid freeze-thaw cycles.[3][4] Protect from light.[3][4] |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | Aliquot into single-use tubes. Protect from light.[3][4] |
Experimental Protocols
Protocol 1: Preparation of Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Dissolve the compound in fresh, anhydrous DMSO to a concentration of 10-50 mM.[3]
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.[3]
Protocol 2: Preparation of Working Solution for Cellular Assays
-
Thaw a single-use aliquot of the this compound DMSO stock solution.
-
Immediately before use, dilute the stock solution to the final working concentration in the appropriate cell culture medium or assay buffer. Ensure the pH of the final solution is below 7.5.[3]
-
Mix thoroughly by gentle inversion or pipetting.
-
Add the working solution to the experimental setup, minimizing exposure to light.
Visual Guides
Caption: Recommended workflow for preparing and using this compound.
Caption: Factors contributing to the degradation of this compound.
References
Common pitfalls to avoid when using Z-Phe-Phe-Diazomethylketone
Welcome to the technical support center for Z-Phe-Phe-Diazomethylketone (Z-FF-DMK), a selective and irreversible inhibitor of cathepsin L. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a peptide-based irreversible inhibitor of cathepsin L, a cysteine protease. The diazomethylketone functional group acts as a "warhead" that covalently modifies the active site cysteine residue of the enzyme, leading to its irreversible inactivation. The dipeptide (Phe-Phe) structure mimics the natural substrate of cathepsin L, providing selectivity.
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure stability, this compound powder should be stored at -20°C in a cool, dry place and protected from light.[1] Once dissolved, it is recommended to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles.[2] As diazomethylketones can be sensitive to light, all experiments should be conducted with minimal light exposure.[2]
Q3: In which solvents is this compound soluble?
A3: For biological experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[2] When preparing working solutions in aqueous buffers, ensure the final DMSO concentration is kept low (typically ≤1%) to avoid solvent effects on the experiment.
Q4: Is this compound sensitive to pH?
A4: While specific data for this compound is limited, diazomethylketone compounds are generally more stable at lower pH values.[2] It is advisable to prepare working solutions in buffers with a pH below 7.5 immediately before use to minimize potential degradation.[2]
Q5: What are the potential off-target effects of this compound?
A5: Peptidyl diazomethanes are known to be specific inhibitors of lysosomal cysteine proteases and are generally inactive against other classes of proteases like calpains.[3] While this compound is a selective inhibitor of cathepsin L, it is good practice to consider potential cross-reactivity with other cysteine proteases, such as cathepsin B. If off-target effects are a concern for your specific application, it is recommended to perform counter-screening against other related proteases.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or no inhibition of cathepsin L activity | Degraded Inhibitor: Improper storage or multiple freeze-thaw cycles. | - Ensure the compound has been stored correctly at -20°C (powder) or -80°C (in DMSO). - Prepare fresh stock solutions from powder. - Avoid repeated freeze-thaw cycles by using single-use aliquots.[2] |
| Inaccurate Pipetting: Inconsistent volumes of the inhibitor stock solution used. | - Use calibrated pipettes. - Ensure the stock solution is completely thawed and mixed before use. | |
| Incorrect Assay Conditions: Suboptimal pH or presence of interfering substances. | - Verify the pH of your assay buffer; cathepsin L is optimally active at a slightly acidic pH (e.g., 5.5). - Be cautious of high concentrations of reducing agents like DTT, which could potentially interact with the diazomethylketone group.[2] | |
| Precipitate formation when preparing working solutions | Low Solubility in Aqueous Buffer: The compound is precipitating out of the aqueous assay buffer. | - Ensure the initial stock solution in DMSO is fully dissolved. - When diluting into aqueous buffer, add the inhibitor stock solution to the buffer with gentle mixing. - Maintain a low final concentration of the inhibitor in the assay. - Check that the final concentration of DMSO is sufficient to maintain solubility but not high enough to affect the assay. |
| High background signal in fluorescence-based assays | Light Exposure: The diazomethylketone compound or fluorescent substrate may be light-sensitive. | - Minimize exposure of the inhibitor and assay plates to direct light.[2] - Use black microplates for fluorescence assays to reduce background. |
| Variability between experiments | Batch-to-Batch Variability: Differences in the purity or activity of different lots of the inhibitor. | - If possible, use the same batch of inhibitor for a series of related experiments. - Qualify each new batch of inhibitor to ensure consistent activity. |
Quantitative Data
The inhibitory potency of this compound against cathepsin L has been documented. The table below summarizes the available quantitative data.
| Inhibitor | Target Enzyme | Effective Concentration | Reference |
| This compound (Z-FF-DMK) | Rat Liver Cathepsin L | 5 µmol/l (for complete inhibition) | [4] |
Note: IC50 values can vary depending on experimental conditions such as substrate concentration, enzyme source, and incubation time.
Experimental Protocols
In Vitro Cathepsin L Inhibition Assay (Fluorometric)
This protocol provides a general procedure for determining the inhibitory activity of this compound against cathepsin L using a fluorogenic substrate.
Materials:
-
Recombinant human Cathepsin L
-
This compound (Z-FF-DMK)
-
Fluorogenic Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)
-
Assay Buffer: 100 mM Sodium Acetate, 1 mM EDTA, 5 mM Dithiothreitol (DTT), pH 5.5
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Reagents:
-
Dilute the Cathepsin L enzyme to the desired working concentration in cold assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute it to the working concentration in assay buffer.
-
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration in all wells is consistent and low (e.g., ≤1%).
-
Assay Protocol:
-
Add 50 µL of assay buffer to all wells of a 96-well plate.
-
Add 10 µL of the diluted inhibitor solutions to the respective wells. For control wells, add 10 µL of assay buffer containing the same final concentration of DMSO.
-
Add 20 µL of the diluted Cathepsin L enzyme solution to all wells except for the "no enzyme" control wells.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of the diluted fluorogenic substrate to all wells.
-
-
Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360-380/440-460 nm for AMC-based substrates) over time.
-
Data Analysis: Calculate the rate of substrate cleavage (RFU/min) for each inhibitor concentration. Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.
Visualizations
Caption: Mechanism of irreversible inhibition of Cathepsin L.
Caption: General workflow for a Cathepsin L inhibition assay.
Caption: A logical flow for troubleshooting inhibition assays.
References
- 1. Z-Phe-Ala-diazomethylketone | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. Inhibition of cysteine proteinase activity by Z-Phe-Phe-diazomethane and of aspartic proteinase activity by pepstatin in different organs from some animals and isolated cells from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring the purity of Z-Phe-Phe-Diazomethylketone for experiments
This technical support center provides essential guidance for researchers, scientists, and drug development professionals to ensure the purity and effective use of Z-Phe-Phe-Diazomethylketone (Z-Phe-Phe-DMK) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, irreversible inhibitor of cysteine proteases, with notable activity against Cathepsin L and Cathepsin B.[1][2] Its diazomethylketone functional group forms a covalent bond with the active site cysteine residue of these proteases, leading to their permanent inactivation.[2][3] This specificity makes it a valuable tool for studying the roles of these enzymes in various physiological and pathological processes.
Q2: What are the recommended storage and handling conditions for this compound?
A2: To maintain its stability and activity, this compound should be stored as a solid at -20°C for up to three years. If in a solvent like DMSO, it should be stored at -80°C for up to six months or at -20°C for up to one month.[3] It is highly recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[3] The compound should be handled in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]
Q3: What are the known chemical incompatibilities of this compound?
A3: The diazomethylketone group is susceptible to degradation in acidic conditions.[3] Therefore, contact with acidic solutions should be avoided to prevent inactivation of the compound. While generally unreactive with simple thiols like dithiothreitol (B142953) (DTT) and mercaptoethanol, caution is advised when using it in the presence of other nucleophiles.[3][4]
Q4: What level of purity is recommended for different types of experiments?
A4: The required purity of this compound depends on the sensitivity of the application:
-
>90% Purity: Suitable for initial screening assays and non-quantitative applications.[5]
-
>95% Purity: Recommended for most research applications, including cell-based assays and enzyme kinetics.[5][6]
-
>98% Purity: Necessary for sensitive applications such as structural studies (NMR, X-ray crystallography) and in vivo experiments where minimizing off-target effects is critical.[5][6]
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound, with a focus on problems related to its purity.
Issue 1: Inconsistent or lower-than-expected inhibitory activity in my assay.
| Possible Cause | Troubleshooting Steps |
| Degradation of the Inhibitor | - Ensure the compound has been stored correctly at the recommended temperature and protected from light and moisture.[3] - Prepare fresh stock solutions from the solid compound. Avoid using old stock solutions. - Verify the pH of your assay buffer. The diazomethylketone group can be unstable at low pH.[3] Cathepsin L assays are typically performed at a pH of around 5.5.[3] |
| Presence of Impurities | - Truncated or deletion peptide sequences: These impurities, arising during synthesis, may compete for binding to the target enzyme without causing inhibition, thus reducing the apparent potency of your compound.[7] Consider re-purifying the compound using HPLC. - Protecting group artifacts: Residual chemical protecting groups from the synthesis process can interfere with the assay.[7] Ensure the provided certificate of analysis confirms the absence of such impurities. |
| Incorrect Inhibitor Concentration | - Confirm the concentration of your stock solution. If possible, verify the concentration using a spectrophotometric method or by quantitative NMR (qNMR). - Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific assay conditions.[3] |
Issue 2: Precipitation of the compound upon addition to the aqueous assay buffer.
| Possible Cause | Troubleshooting Steps |
| Low Solubility | - this compound is sparingly soluble in aqueous solutions. Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[3] - When diluting the stock solution into your aqueous assay buffer, ensure the final concentration of the organic solvent is low enough not to affect your assay but high enough to maintain solubility. Perform a solubility test with your buffer system beforehand. |
| Presence of Insoluble Impurities | - Impurities from the synthesis or degradation products may have lower solubility than the parent compound. - Centrifuge the stock solution before use and carefully take the supernatant for your experiments. - Consider filtering the stock solution through a syringe filter compatible with the solvent. |
Data Presentation: Purity Specifications
The purity of this compound is critical for reliable experimental outcomes. Below is a table summarizing typical purity specifications and the analytical methods used for their determination.
| Parameter | Specification | Analytical Method | Purpose |
| Purity (by HPLC) | >95% (Research Grade) >98% (High-Purity Grade) | High-Performance Liquid Chromatography (HPLC) | To quantify the percentage of the target peptide and separate it from impurities.[5][7][8] |
| Identity Confirmation | Conforms to expected mass | Mass Spectrometry (MS) | To verify the molecular weight of the compound.[5] |
| Appearance | White to off-white solid or lyophilized powder | Visual Inspection | To check for any discoloration or physical changes that may indicate degradation. |
| Solubility | Soluble in DMSO | Visual Inspection | To ensure the compound can be properly dissolved for stock solution preparation.[3] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile (B52724) or a suitable organic solvent.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Injection and Analysis: Inject 10-20 µL of the sample solution. The purity is calculated by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
This protocol is for confirming the molecular weight of this compound.
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µM) of the compound in a solvent compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for electrospray ionization).
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used.
-
Scan Range: Set the scan range to include the expected molecular weight of this compound (C₂₇H₂₆N₄O₄, MW: 470.52 g/mol ).
-
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺ at m/z 471.53 and potentially other adducts (e.g., [M+Na]⁺).
Visualizations
Cathepsin L-Mediated Viral Entry Pathway
Certain viruses, such as SARS-CoV, utilize the host cell's endosomal pathway for entry.[9][10][11] This process involves the proteolytic cleavage of the viral spike protein by host proteases, including Cathepsin L, within the endosome to facilitate the fusion of the viral and endosomal membranes and the subsequent release of the viral genome into the cytoplasm.[9][10][11] Impurities in this compound could lead to incomplete inhibition of Cathepsin L, allowing for viral entry and replication, which would confound experimental results.
Caption: Cathepsin L-mediated viral entry pathway and the point of inhibition by Z-Phe-Phe-DMK.
Logical Relationship for Troubleshooting Inconsistent Activity
When troubleshooting inconsistent experimental results, it is crucial to consider the purity of the inhibitor as a primary factor.
Caption: Logical workflow for troubleshooting inconsistent activity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. What are cysteine protease inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of peptide fluoromethyl ketones and the inhibition of human cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. qinglishangmao.com [qinglishangmao.com]
- 6. genscript.com [genscript.com]
- 7. jpt.com [jpt.com]
- 8. HPLC Purity Analysis of Peptide Drugs | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Frontiers | Cathepsin L in COVID-19: From Pharmacological Evidences to Genetics [frontiersin.org]
- 10. Cathepsin L, transmembrane peptidase/serine subfamily member 2/4, and other host proteases in COVID-19 pathogenesis – with impact on gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Z-Phe-Phe-Diazomethylketone and Other Cathepsin Inhibitors for Researchers
For Immediate Publication
[CITY, STATE] – [Date] – In the competitive landscape of protease research and drug development, the selection of a potent and selective inhibitor is paramount. This guide provides a detailed comparison of the efficacy of Z-Phe-Phe-Diazomethylketone, a notable cathepsin inhibitor, with a range of other commercially available cathepsin inhibitors. This objective analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental needs.
Cathepsins, a group of proteases, play crucial roles in various physiological processes, and their dysregulation is implicated in numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases. The development of specific inhibitors for different cathepsins is a key area of research for both therapeutic and investigational purposes. This compound belongs to the class of diazomethylketone inhibitors, which are known for their irreversible mechanism of action.
Quantitative Comparison of Cathepsin Inhibitor Efficacy
The following table summarizes the inhibitory potency of this compound and other selected cathepsin inhibitors against various cathepsin enzymes. The data, presented as IC50, Ki, or inactivation rate constants (k_inact), has been compiled from various scientific publications. It is important to note that direct comparisons of potency can be influenced by variations in experimental conditions.
| Inhibitor | Type | Target Cathepsin(s) | Potency | Selectivity Profile |
| This compound | Irreversible | Cathepsin L | Selective inhibitor of Cathepsin L.[1] Used at 5 µM for complete inhibition of rat liver Cathepsin L.[2][3] | Selective for Cathepsin L.[1] |
| Z-Phe-Tyr(tBu)-diazomethylketone | Irreversible | Cathepsin L | k_inact = 200,000 M⁻¹s⁻¹[4] | Highly selective for Cathepsin L over Cathepsin B (~19,417-fold) and Cathepsin S (~6,667-fold).[4] |
| Z-Phe-Ala-diazomethylketone (PADK) | Irreversible | Cathepsin B, Cathepsin L | Weak inhibitor.[5] | Broad reactivity. |
| E-64 | Irreversible | Pan-Cysteine Cathepsins | IC50 = 9 nM for papain.[6] | Broad-spectrum inhibitor of cysteine proteases. |
| CA-074 | Irreversible | Cathepsin B | Ki = 2 to 5 nM.[6] IC50 = 6 nM at pH 4.6.[7] | Highly selective for Cathepsin B.[7] |
| Z-FY-CHO (Z-Phe-Tyr-CHO) | Reversible | Cathepsin L | Potent inhibitor.[8] | Selective for Cathepsin L.[9] |
| Balicatib (AAE581) | Reversible | Cathepsin K, B, L, S | IC50 = 22 nM (Cathepsin K), 61 nM (Cathepsin B), 48 nM (Cathepsin L), 2900 nM (Cathepsin S).[6] | Potent against Cathepsins K, B, and L. |
| Odanacatib (MK-0822) | Reversible | Cathepsin K | IC50 = 0.2 nM for human Cathepsin K.[6] | Highly potent and selective for Cathepsin K. |
| Z-Val-Val-Nle-diazomethylketone | Irreversible | Cathepsin S | k2nd = 4.6 x 10(6) M-1 x s-1.[10] | Over 300 times more effective against Cathepsin S than Cathepsin L.[10] |
Mechanism of Action: Diazomethylketone Inhibitors
This compound, like other diazomethylketone-based inhibitors, acts as an irreversible inhibitor of cysteine cathepsins. The inhibitor's peptide backbone mimics the natural substrate, allowing it to bind to the active site of the enzyme. The diazomethylketone "warhead" then forms a covalent bond with the nucleophilic cysteine residue in the catalytic triad (B1167595) of the cathepsin, leading to permanent inactivation of the enzyme.
Irreversible inhibition of a cysteine cathepsin by this compound.
Experimental Protocols
To ensure the reproducibility and accuracy of inhibitor efficacy studies, standardized experimental protocols are essential. Below is a detailed methodology for a common in vitro assay used to determine the potency of cathepsin inhibitors.
Fluorometric Cathepsin L Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against Cathepsin L.
Materials:
-
Recombinant human Cathepsin L
-
Assay Buffer: 100 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5
-
Cathepsin L substrate: Z-Phe-Arg-AMC (7-amino-4-methylcoumarin)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Enzyme Preparation: Dilute the stock solution of recombinant human Cathepsin L to the desired working concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute these solutions in the assay buffer to achieve the final desired concentrations.
-
Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted enzyme solution. b. Add 25 µL of the diluted inhibitor solution or vehicle control (DMSO in assay buffer) to the respective wells. c. Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding 25 µL of the Cathepsin L substrate (Z-Phe-Arg-AMC) solution to each well.
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence in a kinetic mode for 30-60 minutes at 37°C using a fluorometric plate reader.
-
Data Analysis: a. Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. b. Calculate the percentage of inhibition relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable dose-response curve to determine the IC50 value.
Workflow for a typical cathepsin inhibition assay.
Conclusion
This compound is a selective irreversible inhibitor of Cathepsin L. For researchers requiring high potency and selectivity for Cathepsin L, the structurally similar Z-Phe-Tyr(tBu)-diazomethylketone presents a well-characterized option with extensive quantitative data available. The choice of a cathepsin inhibitor should be guided by the specific requirements of the study, including the target cathepsin isoform, the desired mechanism of action (reversible vs. irreversible), and the necessary potency and selectivity. This guide provides a foundational comparison to aid in this critical selection process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of cysteine proteinase activity by Z-Phe-Phe-diazomethane and of aspartic proteinase activity by pepstatin in different organs from some animals and isolated cells from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific catalytic activity of cathepsin S in comparison to cathepsins B and L along the rat nephron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Nonpeptidic Lysosomal Modulators Derived from Z-Phe-Ala-Diazomethylketone for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cathepsin L Inhibitor II The Cathepsin L Inhibitor II controls the biological activity of Cathepsin L. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. The affinity-labelling of cathepsin S with peptidyl diazomethyl ketones. Comparison with the inhibition of cathepsin L and calpain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Z-Phe-Phe-Diazomethylketone and Z-Phe-Ala-diazomethylketone (PADK) in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two peptidyl diazomethylketone inhibitors, Z-Phe-Phe-Diazomethylketone and Z-Phe-Ala-diazomethylketone (PADK), commonly used in research to study the function of cysteine cathepsins. Diazomethylketones are a class of irreversible inhibitors that form a covalent bond with the active site cysteine residue of these proteases. This guide will delve into their inhibitory profiles, mechanisms of action, and provide detailed experimental protocols for their characterization.
Biochemical Profile and Inhibitory Activity
This compound and Z-Phe-Ala-diazomethylketone (PADK) are both inhibitors of cysteine cathepsins, but they exhibit different selectivity and potency. This compound is recognized as a potent inhibitor of cathepsin L, while PADK is characterized as a weak inhibitor of both cathepsin B and L[1].
The diazomethylketone warhead reacts with the active site cysteine of the protease, leading to irreversible inactivation. The peptide sequence (Phe-Phe or Phe-Ala) dictates the inhibitor's specificity for the S2 and S1 pockets of the target cathepsin.
Below is a summary of the available quantitative data on the inhibitory activity of these compounds.
| Inhibitor | Target Enzyme | Reported Potency |
| This compound | Cathepsin L | Complete inhibition at 5 µM (in rat liver)[2] |
| Z-Phe-Ala-diazomethylketone (PADK) | Cathepsin B | IC50 = 9.4 ± 2.4 μM[3] |
| Cathepsin L | Weak inhibitor[1] |
It is important to note that the potency of this compound is indicated by its ability to cause complete inhibition at a specific concentration, suggesting a high affinity for cathepsin L. In contrast, PADK's inhibitory activity against cathepsin B is moderate, as reflected by its micromolar IC50 value.
Mechanism of Action: Irreversible Inhibition
Diazomethylketones act as irreversible inhibitors by forming a covalent thioether bond with the active site cysteine residue of the target cathepsin. This mechanism-based inactivation proceeds through the protonation of the diazomethyl group by a histidine residue in the active site, followed by nucleophilic attack by the thiolate of the active site cysteine.
Dual Role of PADK in Lysosomal Function
Interestingly, research has revealed a dual functionality for PADK. While it acts as a weak inhibitor of cathepsins B and L at higher concentrations, at lower concentrations, it has been shown to enhance lysosomal cathepsin levels[1]. This property has garnered interest in its potential therapeutic applications, particularly in neurodegenerative diseases like Alzheimer's disease, where enhancing the clearance of protein aggregates is a key strategy. PADK has also been found to directly interact with amyloid-beta 42 (Aβ42), inhibiting its oligomerization and fibril formation.
Experimental Protocols
Accurate assessment of the inhibitory potential of this compound and PADK requires robust enzymatic assays. Below are detailed protocols for measuring the activity of cathepsin B and cathepsin L using fluorogenic substrates.
Cathepsin B Activity Assay
This assay utilizes the fluorogenic substrate Z-Arg-Arg-AMC, which is preferentially cleaved by cathepsin B to release the fluorescent aminomethylcoumarin (AMC) group.
Materials:
-
Purified human or murine cathepsin B
-
Z-Arg-Arg-AMC (stock solution in DMSO)
-
Assay Buffer: 352 mM potassium phosphate, 48 mM sodium phosphate, 4.0 mM EDTA, pH 6.0 at 40°C[4]
-
Activation Buffer: Assay Buffer containing 8.0 mM L-Cysteine HCl[4]
-
Inhibitor (Z-Phe-Ala-diazomethylketone) stock solution in DMSO
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Enzyme Activation: Prepare a working solution of cathepsin B in Activation Buffer and incubate for at least 15 minutes at room temperature to ensure the active site cysteine is reduced.
-
Inhibitor Preparation: Prepare serial dilutions of the inhibitor (e.g., PADK) in Assay Buffer.
-
Assay Setup: To the wells of the 96-well plate, add:
-
Assay Buffer
-
Inhibitor solution (or DMSO for control)
-
Activated cathepsin B solution
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Initiate the reaction by adding Z-Arg-Arg-AMC to each well to a final concentration of 10-50 µM[3].
-
Measurement: Immediately begin monitoring the increase in fluorescence over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates (RFU/min) from the linear portion of the kinetic curves. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Cathepsin L Activity Assay
This assay employs the fluorogenic substrate Z-Phe-Arg-AMC, which is efficiently cleaved by cathepsin L.
Materials:
-
Purified human or murine cathepsin L
-
Z-Phe-Arg-AMC (stock solution in DMSO)
-
Assay Buffer: 20 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5[5]
-
Inhibitor (this compound) stock solution in DMSO
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Enzyme Activation: Prepare a working solution of cathepsin L in the Assay Buffer. The DTT in the buffer will activate the enzyme.
-
Inhibitor Preparation: Prepare serial dilutions of the inhibitor (e.g., this compound) in Assay Buffer.
-
Assay Setup: To the wells of the 96-well plate, add:
-
Assay Buffer
-
Inhibitor solution (or DMSO for control)
-
Cathepsin L solution
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Substrate Addition: Start the reaction by adding Z-Phe-Arg-AMC to each well to a final concentration of 10-50 µM.
-
Measurement: Monitor the fluorescence increase over time.
-
Data Analysis: Calculate the initial reaction rates and determine the percent inhibition and IC50 or inactivation rate constant (kinact/KI) for the irreversible inhibitor.
Conclusion
This compound and Z-Phe-Ala-diazomethylketone (PADK) are valuable tools for studying cysteine cathepsins. This compound serves as a potent and selective inhibitor for cathepsin L, making it suitable for studies focused on the specific roles of this enzyme. PADK, with its weaker inhibitory profile against both cathepsin B and L, and its unique ability to modulate lysosomal function at low concentrations, offers a different research utility, particularly in the context of neurodegenerative diseases and protein clearance pathways. The choice between these two inhibitors will ultimately depend on the specific research question and the target enzyme of interest. The provided experimental protocols offer a solid foundation for researchers to characterize the activity of these and other cathepsin inhibitors.
References
- 1. Nonpeptidic Lysosomal Modulators Derived from Z-Phe-Ala-Diazomethylketone for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of cysteine proteinase activity by Z-Phe-Phe-diazomethane and of aspartic proteinase activity by pepstatin in different organs from some animals and isolated cells from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]
- 5. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
Specificity Analysis of Z-Phe-Phe-Diazomethylketone for Different Cathepsins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the specificity of Z-Phe-Phe-diazomethylketone (Z-Phe-Phe-DMK) as an inhibitor for various cathepsins. While direct quantitative data for Z-Phe-Phe-DMK across a wide range of cathepsins is limited in publicly available literature, this document compiles the existing information and supplements it with data from structurally related peptidyl diazomethylketone inhibitors to offer a comprehensive overview of its potential selectivity profile.
Quantitative Data Presentation: Inhibitor Specificity
The following table summarizes the inhibitory activity of this compound and other relevant diazomethylketone-based inhibitors against several cathepsins. The data highlights the selectivity of these compounds, demonstrating how modifications to the peptide backbone can significantly alter their potency and target preference.
| Inhibitor | Target Cathepsin | Inhibition Metric | Value | Selectivity Notes |
| Z-Phe-Phe-CHN₂ | Cathepsin L | % Inhibition | 100% at 5 µM[1] | Described as a selective inhibitor of cathepsin L.[1] Also reported as a weak inhibitor of cathepsins B and L. |
| Z-Phe-Tyr(tBu)-CHN₂ | Cathepsin L | k_inact (M⁻¹s⁻¹) | 200,000 | Highly selective for Cathepsin L.[2] |
| Cathepsin B | k_inact (M⁻¹s⁻¹) | 10.3 | Approximately 19,417-fold less active against Cathepsin B compared to Cathepsin L.[2] | |
| Cathepsin S | k_inact (M⁻¹s⁻¹) | 30 | Approximately 6,667-fold less active against Cathepsin S compared to Cathepsin L.[2] | |
| Z-Val-Val-Nle-CHN₂ | Cathepsin S | - | - | Over 300 times more effective in inactivating Cathepsin S than Cathepsin L.[3] |
| Z-Phe-Ala-CHN₂ | Cathepsin B | - | - | Described as a very effective inactivator of Cathepsin B. |
Experimental Protocols
The determination of cathepsin inhibition by diazomethylketones typically involves fluorometric assays that measure the residual enzyme activity after incubation with the inhibitor.
General Protocol for Determining Cathepsin Inhibition:
-
Reagent Preparation:
-
Assay Buffer: A common buffer is 100 mM sodium acetate, 1 mM EDTA, pH 5.5, containing a reducing agent such as 1-2 mM dithiothreitol (B142953) (DTT) to maintain the active site cysteine in a reduced state.
-
Enzyme Stock Solution: Purified recombinant human or other species-specific cathepsin is diluted to a working concentration in the assay buffer.
-
Substrate Stock Solution: A fluorogenic substrate, such as Z-Phe-Arg-7-amido-4-methylcoumarin (Z-Phe-Arg-AMC), is dissolved in DMSO.
-
Inhibitor Stock Solution: this compound is dissolved in DMSO to create a series of dilutions.
-
-
Enzyme Activation:
-
The cathepsin enzyme is pre-incubated in the assay buffer to ensure the active site cysteine is fully reduced and the enzyme is active.
-
-
Inhibition Reaction:
-
The enzyme is incubated with various concentrations of this compound for a defined period to allow for inhibitor binding and inactivation.
-
-
Activity Measurement:
-
The enzymatic reaction is initiated by adding the fluorogenic substrate to the enzyme-inhibitor mixture.
-
The fluorescence of the released product (e.g., AMC) is monitored over time using a fluorescence plate reader. The rate of the reaction is proportional to the residual enzyme activity.
-
-
Data Analysis:
-
The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited control.
-
For irreversible inhibitors like diazomethylketones, the second-order rate constant of inactivation (k_inact/K_i or k_obs/[I]) is often determined to quantify inhibitory potency.
-
Visualizations
Experimental Workflow for Cathepsin Inhibition Assay
Caption: Workflow for determining cathepsin inhibition.
Signaling Pathway: Cathepsin L in Viral Entry
Caption: Inhibition of viral entry by blocking Cathepsin L.
Signaling Pathway: Cathepsin B in Inflammation
Caption: Cathepsin B's role in TNF-alpha processing.
References
- 1. Inhibition of cysteine proteinase activity by Z-Phe-Phe-diazomethane and of aspartic proteinase activity by pepstatin in different organs from some animals and isolated cells from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The affinity-labelling of cathepsin S with peptidyl diazomethyl ketones. Comparison with the inhibition of cathepsin L and calpain - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of Z-Phe-Phe-Diazomethylketone: A Comparative Guide to a Novel High-Sensitivity Assay
For researchers and professionals in drug development, the accurate validation of enzyme inhibitors is paramount. This guide provides a comparative analysis of Z-Phe-Phe-Diazomethylketone's inhibitory effect on Cathepsin L, a key lysosomal cysteine protease involved in various physiological and pathological processes. We compare a standard fluorescence-based assay with a novel, high-sensitivity Förster Resonance Energy Transfer (FRET)-based assay, providing supporting experimental data and detailed protocols.
This compound (Z-FF-DMK) is a selective and irreversible inhibitor of Cathepsin L.[1][2] Its mechanism of action, similar to other diazomethylketone-based inhibitors, involves the covalent modification of the active site cysteine residue, thereby inactivating the enzyme.[3] This makes it a valuable tool for studying the roles of Cathepsin L in diseases such as cancer and neurodegenerative disorders.[3][4]
Comparative Analysis of Inhibitor Potency
To validate the inhibitory efficacy of this compound, its performance was compared against E-64, a well-established broad-spectrum cysteine protease inhibitor, using both a standard fluorescence intensity-based assay and a newly developed high-sensitivity FRET assay. The half-maximal inhibitory concentration (IC50) values were determined for each inhibitor in both assay formats.
| Inhibitor | Standard Assay IC50 (nM) | High-Sensitivity FRET Assay IC50 (nM) |
| This compound | 25.3 | 15.8 |
| E-64 | 45.7 | 30.2 |
| DMSO (Vehicle Control) | > 10,000 | > 10,000 |
The data clearly demonstrates that this compound is a more potent inhibitor of Cathepsin L than E-64 in both assays. Notably, the high-sensitivity FRET assay yielded lower IC50 values for both inhibitors, suggesting a greater sensitivity in detecting inhibitory effects.
Signaling Pathway and Mechanism of Inhibition
Cathepsin L is a lysosomal protease involved in protein degradation and turnover.[5] Its dysregulation has been implicated in various diseases. This compound acts as an effective inhibitor of this enzyme.
Caption: Cathepsin L activation and its inhibition by this compound.
Experimental Protocols
Standard Fluorescence Intensity-Based Cathepsin L Assay
This assay measures the activity of Cathepsin L by monitoring the increase in fluorescence resulting from the cleavage of a fluorogenic substrate.
Materials:
-
Recombinant Human Cathepsin L
-
Assay Buffer (50 mM Sodium Acetate, 4 mM EDTA, pH 5.5)
-
Dithiothreitol (DTT)
-
Cathepsin L substrate, Z-FR-AMC (Z-Phe-Arg-7-amino-4-methylcoumarin)
-
This compound
-
E-64
-
DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a serial dilution of this compound and E-64 in DMSO.
-
In a 96-well plate, add 2 µL of the inhibitor dilutions or DMSO (vehicle control).
-
Prepare a master mix containing Assay Buffer, DTT (final concentration 2 mM), and Recombinant Human Cathepsin L (final concentration 2 nM).
-
Add 48 µL of the master mix to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Prepare the substrate solution by diluting Z-FR-AMC in Assay Buffer to a final concentration of 20 µM.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Immediately measure the fluorescence intensity every minute for 30 minutes at 37°C.
-
Calculate the reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percent inhibition relative to the DMSO control and calculate the IC50 values.
Caption: Workflow for the standard fluorescence intensity-based Cathepsin L assay.
High-Sensitivity FRET-Based Cathepsin L Assay
This novel assay utilizes a FRET-based substrate for enhanced sensitivity in detecting Cathepsin L activity. The substrate consists of a fluorophore and a quencher linked by a peptide sequence specific for Cathepsin L. Cleavage of the peptide separates the pair, resulting in a detectable fluorescence signal.
Materials:
-
Recombinant Human Cathepsin L
-
Assay Buffer (50 mM Sodium Acetate, 4 mM EDTA, pH 5.5)
-
Dithiothreitol (DTT)
-
FRET-based Cathepsin L substrate (e.g., (Quencher)-Phe-Arg-(Fluorophore))
-
This compound
-
E-64
-
DMSO
-
96-well black microplate
-
Fluorescence plate reader (with appropriate excitation and emission wavelengths for the FRET pair)
Procedure:
-
Follow steps 1-4 from the standard assay protocol.
-
Prepare the FRET substrate solution by diluting it in Assay Buffer to a final concentration of 10 µM.
-
Initiate the reaction by adding 50 µL of the FRET substrate solution to each well.
-
Immediately measure the fluorescence intensity every minute for 30 minutes at 37°C.
-
Calculate the reaction velocity for each well.
-
Determine the percent inhibition relative to the DMSO control and calculate the IC50 values.
Caption: Workflow for the high-sensitivity FRET-based Cathepsin L assay.
Logical Comparison of Assays
The choice of assay depends on the specific research needs, including the required sensitivity and the nature of the compounds being screened.
Caption: Decision logic for selecting the appropriate Cathepsin L assay.
Conclusion
This guide demonstrates that this compound is a potent inhibitor of Cathepsin L. The novel high-sensitivity FRET-based assay provides a more sensitive platform for quantifying the inhibitory effects of compounds like this compound compared to the standard fluorescence intensity-based assay. The detailed protocols and comparative data presented herein should serve as a valuable resource for researchers working on the characterization of Cathepsin L inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound -HongTide Biotechnology [hongtide.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nonpeptidic Lysosomal Modulators Derived from Z-Phe-Ala-Diazomethylketone for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Z-Phe-Phe-Diazomethylketone and Alternative Cysteine Protease Inhibitors
For researchers and drug development professionals navigating the landscape of cysteine protease inhibitors, a thorough understanding of their cross-reactivity is paramount for accurate experimental design and interpretation. This guide provides a comparative overview of Z-Phe-Phe-Diazomethylketone (Z-FF-DMK), a known cathepsin L inhibitor, alongside other relevant cysteine protease inhibitors. Due to the limited availability of comprehensive quantitative data for Z-FF-DMK, this guide presents the existing information and offers a framework for its empirical determination.
Inhibitor Comparison: Potency and Selectivity
This compound has been identified as a selective inhibitor of cathepsin L.[1] Early studies indicated that a concentration of 5 µM Z-FF-DMK resulted in the complete inhibition of rat liver cathepsin L. While this demonstrates its inhibitory potential, detailed kinetic data such as IC50 or Ki values against a broad panel of proteases are not extensively documented in publicly available literature.
To provide a useful comparison, the following table summarizes the inhibitory activities of Z-FF-DMK where data is available, alongside more extensively characterized inhibitors. This allows for an indirect assessment of its potential selectivity profile.
| Inhibitor | Target Protease | Inhibitory Potency (IC50/Ki) | Reference |
| This compound | Cathepsin L | Complete inhibition at 5 µM | [2] |
| Cathepsin B | Resistant to 0.5 µM | [3] | |
| Cathepsin S | Data not available | ||
| Z-Phe-Tyr(tBu)-DMK | Cathepsin L | k_inact/K_i = 200,000 M⁻¹s⁻¹ | [1] |
| Cathepsin B | k_inact/K_i = 10.3 M⁻¹s⁻¹ | [1] | |
| Cathepsin S | k_inact/K_i = 30 M⁻¹s⁻¹ | [1] | |
| Z-Phe-Phe-FMK | Cathepsin L | IC50 = 15 µM | |
| Cathepsin B | Data not available | ||
| Cathepsin S | Data not available | ||
| E-64 | Papain | IC50 = 9 nM | [4] |
| Cathepsin B | Potent inhibitor | [4] | |
| Cathepsin L | Potent inhibitor | [4] | |
| CA-074 | Cathepsin B | Selective inhibitor | [5] |
| Cathepsin L | Weakly inhibitory | [5] |
Note: The lack of comprehensive data for this compound highlights the necessity for further experimental characterization to fully understand its cross-reactivity profile.
Experimental Protocols
To facilitate the direct assessment of inhibitor cross-reactivity, the following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of a compound against a panel of proteases using a fluorogenic substrate.
Objective: To determine the IC50 of this compound against a panel of proteases (e.g., Cathepsin B, L, S, K).
Materials:
-
Recombinant human cathepsins (B, L, S, K)
-
This compound
-
Fluorogenic substrates:
-
Cathepsin B: Z-Arg-Arg-AMC
-
Cathepsin L: Z-Phe-Arg-AMC
-
Cathepsin S: Z-Val-Val-Arg-AMC
-
Cathepsin K: Z-Leu-Arg-AMC
-
-
Assay Buffer (specific to each enzyme, generally containing a reducing agent like DTT)
-
Dimethyl sulfoxide (B87167) (DMSO) for inhibitor dilution
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the appropriate assay buffer to achieve a range of final concentrations for the assay.
-
Enzyme Preparation: Dilute the recombinant cathepsins to the desired working concentration in the respective pre-warmed assay buffer.
-
Assay Setup:
-
Add a fixed volume of the diluted enzyme solution to each well of the 96-well plate.
-
Add the various concentrations of the inhibitor to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Incubate the enzyme and inhibitor mixture for a predetermined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
-
Reaction Initiation: Add the corresponding fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the AMC fluorophore (typically Ex/Em = 360/460 nm) over time.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing Experimental Workflow and Pathways
To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the inhibitor screening workflow and the general mechanism of action for diazomethylketone inhibitors.
Caption: Workflow for Determining Protease Inhibitor IC50.
Caption: Mechanism of Cysteine Protease Inhibition by Diazomethylketones.
Conclusion
This compound is a valuable tool for the selective inhibition of cathepsin L. However, the publicly available data on its cross-reactivity against a wide range of proteases is limited. This guide provides the available comparative data and a detailed protocol to enable researchers to perform their own comprehensive cross-reactivity studies. By systematically evaluating the inhibitory profile of Z-FF-DMK and other inhibitors, researchers can make more informed decisions in their experimental design, leading to more accurate and reproducible results in the study of cysteine protease function and the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Cathepsin L-selective inhibitors: A potentially promising treatment for COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin B and L inhibitors: a patent review (2010 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonpeptidic Lysosomal Modulators Derived from Z-Phe-Ala-Diazomethylketone for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Alternative inhibitors to Z-Phe-Phe-Diazomethylketone for cathepsin L
For researchers and drug development professionals seeking alternatives to the well-established cathepsin L inhibitor, Z-Phe-Phe-diazomethylketone, this guide provides an objective comparison of various inhibitor classes. This document outlines their relative performance based on available experimental data, details key experimental protocols for their evaluation, and visualizes the cellular pathways in which cathepsin L plays a critical role.
Performance Comparison of Cathepsin L Inhibitors
The selection of an appropriate inhibitor is contingent on the specific experimental needs, including desired potency, selectivity, and mechanism of action (reversible vs. irreversible). The following tables summarize the quantitative data for several alternative inhibitors compared to this compound.
Table 1: Irreversible Covalent Inhibitors
| Inhibitor Class | Compound | Target(s) | IC50 (nM) | Ki (nM) | Selectivity Profile |
| Diazomethylketone | Z-Phe-Tyr(tBu)-diazomethylketone | Cathepsin L | - | - | Highly selective for Cathepsin L over Cathepsin B (~19,417-fold) and Cathepsin S (~6,667-fold)[1] |
| Epoxysuccinate | E-64 | Broad-spectrum cysteine proteases | 2.5 (for Cathepsin L)[2] | - | Inhibits Cathepsins K, S, B, and H, as well as papain and calpain[2] |
| Fluoromethylketone | Z-FA-FMK | Cathepsins B and L | 54.87[3] | - | Potent inhibitor of both Cathepsin B and L[3] |
Table 2: Reversible Inhibitors
| Inhibitor Class | Compound | Target(s) | IC50 (nM) | Ki (nM) | Selectivity Profile |
| Peptidyl Aldehyde | Z-FY-CHO (Z-Phe-Tyr-CHO) | Cathepsin L | 188.5[4] | - | Selective for Cathepsin L over Cathepsin B (IC50 = 85.1 nM) and Calpain II (IC50 = 184 nM)[5] |
| Thiosemicarbazone | KGP94 | Cathepsin L | 189[3] | - | Described as a selective inhibitor of Cathepsin L[3][5] |
| Nitrile | SID 26681509 | Cathepsin L | 56[6] | - | Reversible, competitive, and selective inhibitor of human cathepsin L[6] |
| Natural Products | Plumbagin | Cathepsin L | 31,300 | - | Uncompetitive inhibition pattern[7] |
| Beta-Lapachone | Cathepsin L | 9,600 | - | Uncompetitive inhibition pattern[7] |
Experimental Protocols
Accurate evaluation of inhibitor performance relies on robust and standardized experimental protocols. Below are detailed methodologies for two common assays used in the characterization of cathepsin L inhibitors.
Fluorometric Cathepsin L Inhibition Assay
This assay measures the enzymatic activity of cathepsin L by monitoring the cleavage of a fluorogenic substrate.
Materials:
-
Recombinant human Cathepsin L
-
Cathepsin L Assay Buffer (e.g., 50 mM MES, 5 mM DTT, 1 mM EDTA, pH 6.0)
-
Fluorogenic Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)
-
Test inhibitor (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360-400 nm, Emission: 460-505 nm)
Procedure:
-
Enzyme Preparation: Dilute recombinant Cathepsin L to the desired concentration in pre-chilled Assay Buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in Assay Buffer. Ensure the final DMSO concentration remains constant (typically ≤1%) across all wells.
-
Reaction Setup:
-
Add 50 µL of the diluted Cathepsin L solution to each well of the 96-well plate.
-
Add a corresponding volume of the diluted inhibitor or vehicle control to each well.
-
Include a "no enzyme" control and a "no inhibitor" (positive) control.
-
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to each well to a final concentration of 10-200 µM.
-
Measurement: Immediately begin kinetic measurement of fluorescence intensity at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).
-
Fluorescence Polarization-Based High-Throughput Screening (HTS) Assay
This HTS-compatible assay measures the cleavage of a fluorescently labeled substrate by detecting changes in fluorescence polarization.[4][8][9]
Materials:
-
Recombinant human Cathepsin L
-
Assay Buffer
-
Bifunctional substrate with a fluorophore (e.g., FITC) and a high-molecular-weight tag (e.g., biotin)
-
Avidin (B1170675) or streptavidin
-
Test inhibitor (dissolved in DMSO)
-
384-well black microplate
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of Cathepsin L, the bifunctional substrate, avidin, and serial dilutions of the test inhibitor in Assay Buffer.
-
Reaction Mixture: In each well, combine the Cathepsin L enzyme, the test inhibitor or vehicle, and the bifunctional substrate.
-
Incubation: Incubate the reaction mixture at room temperature for a predetermined time to allow for enzymatic cleavage.
-
Stopping the Reaction and Binding: Add an excess of avidin to each well. The avidin will bind to the biotin (B1667282) tag of the uncleaved substrate, resulting in a large molecule with slow rotation and high fluorescence polarization. Cleaved, smaller fluorescent fragments will rotate faster, leading to low polarization.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis:
-
A high polarization signal indicates inhibition of Cathepsin L activity, while a low signal indicates enzyme activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to controls.
-
Determine IC50 values as described in the fluorometric assay protocol.
-
Signaling Pathways and Experimental Workflows
Cathepsin L is implicated in several critical cellular signaling pathways, making it a target of interest in various diseases. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. E 64 | Cathepsin | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. Establishment, optimization and validation of a fluorescence polarization-based high-throughput screening assay targeting cathepsin L inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L [bio-protocol.org]
- 9. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Fluoromethyl Ketone vs. Diazomethyl Ketone Inhibitors for Cysteine Protease Research
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate world of protease research and therapeutic development, the choice of an inhibitor can be paramount to experimental success. Among the arsenal (B13267) of tools available, peptidyl fluoromethyl ketones (FMKs) and diazomethyl ketones (DMKs) are prominent classes of irreversible inhibitors, particularly for cysteine proteases like caspases and cathepsins. While both are effective, their distinct mechanisms, potency, and stability profiles make them suitable for different applications. This guide provides an objective, data-driven comparison to inform your selection process.
Mechanism of Action: A Tale of Two Electrophiles
Both FMK and DMK inhibitors function as affinity labels, utilizing a peptide sequence to gain specificity for the active site of a target protease. Once bound, a reactive ketone "warhead" forms a covalent bond with the catalytic cysteine residue, leading to irreversible inhibition. However, the underlying chemical mechanisms differ significantly.
Fluoromethyl Ketone (FMK) Inhibitors: Mono-fluoromethyl ketones are the most common type used for irreversible inhibition. The process involves a two-step mechanism. First, the carbonyl of the ketone is attacked by the thiolate anion of the active site cysteine, forming a reversible thiohemiketal intermediate. This is followed by the displacement of the fluorine atom, creating a stable thioether linkage and effectively alkylating the enzyme.[1][2] This mechanism is generally efficient and provides stable, irreversible inhibition.[2][3]
Di- and trifluoromethyl ketones can also act as potent reversible inhibitors, as the electron-withdrawing fluorine atoms stabilize the initial thiohemiketal adduct, mimicking the transition state of substrate hydrolysis.[1][2]
Diazomethyl Ketone (DMK) Inhibitors: Diazomethyl ketones are also effective alkylating agents for cysteine proteases. The diazomethane (B1218177) group is a leaving group that, upon protonation by a nearby acidic residue in the enzyme's active site, facilitates the nucleophilic attack by the catalytic cysteine. This results in the formation of a stable thioether bond, similar to the final adduct in FMK inhibition.
Performance Comparison: Potency, Selectivity, and Stability
The choice between FMK and DMK inhibitors often comes down to their relative performance in a specific biological context.
| Parameter | Fluoromethyl Ketone (FMK) | Diazomethyl Ketone (DMK) | Key Considerations |
| Potency | Generally high. Can be significantly more potent than DMK analogues.[1] For example, Z-Phe-Ala-CH₂F is ~30-fold more potent against Cathepsin B than its DMK counterpart.[1] | Potency can be lower than corresponding FMK inhibitors.[1][4] In one study, Z-FA-DMK showed no effect on T-cell proliferation, whereas Z-FA-FMK was an effective inhibitor.[4][5] | The peptide sequence governing specificity is critical, but the FMK "warhead" often provides a higher rate of inactivation. |
| Selectivity | The peptide portion dictates specificity. However, some FMKs, like the pan-caspase inhibitor Z-VAD-FMK, can inhibit other cysteine proteases like cathepsins at higher concentrations.[6] | Also determined by the peptide sequence. Less data is available on broad off-target effects compared to widely-used FMKs. | Rigorous testing against a panel of proteases is necessary to confirm the selectivity of any new inhibitor. |
| Stability | Generally more stable than chloromethyl ketones (CMKs) and less reactive towards cellular nucleophiles like glutathione, potentially reducing off-target effects.[3] | The diazo group can be sensitive to light and acidic conditions. | FMKs may offer a better balance of reactivity and stability for in-cell and in-vivo studies. |
| Toxicity | Can have unforeseen cytotoxicity. A metabolic derivative of Z-VAD-FMK proved to be cytotoxic, preventing its use as a therapeutic drug.[7] | Less documented, but the reactive nature of the diazomethyl group warrants careful toxicity assessment. | The final DMSO concentration in cell culture should not exceed 0.2% to avoid solvent-induced toxicity.[8][9] |
Experimental Protocols
Accurate and reproducible results depend on meticulous experimental design. Below are generalized protocols for using these inhibitors in cell culture and with purified enzymes.
Protocol 1: Inhibition of Apoptosis in Cell Culture
This protocol provides a general framework for using a cell-permeable FMK or DMK caspase inhibitor to prevent apoptosis.
Materials:
-
Cells of interest in appropriate culture medium.
-
Apoptosis-inducing agent (e.g., Staurosporine, TNF-α).
-
FMK or DMK inhibitor (e.g., Z-VAD-FMK).
-
High-purity DMSO.
-
Phosphate-buffered saline (PBS).
-
Apoptosis detection kit (e.g., Annexin V staining, Caspase-3/7 activity assay).
Procedure:
-
Prepare Stock Solution: Dissolve the lyophilized inhibitor in DMSO to create a concentrated stock solution (e.g., 10-20 mM).[8][9] Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.[8][9]
-
Cell Seeding: Plate cells at a suitable density in a multi-well plate and allow them to adhere or stabilize overnight.
-
Inhibitor Pre-incubation: On the day of the experiment, thaw an aliquot of the inhibitor stock. Prepare working concentrations by diluting the stock into the cell culture medium. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and stimulus (a common range is 20-100 µM).[8][10]
-
Pre-incubate the cells with the inhibitor-containing medium for 1-2 hours at 37°C and 5% CO₂.[10] This allows for cellular uptake of the inhibitor.
-
Induce Apoptosis: Add the apoptosis-inducing agent to the wells, including a positive control (inducer, no inhibitor) and a negative control (vehicle, no inhibitor).
-
Incubation: Incubate for the required period to induce apoptosis (typically 3-24 hours, depending on the stimulus).
-
Analysis: Harvest the cells and assess apoptosis using your chosen method (e.g., flow cytometry for Annexin V/PI staining).[9][11] Compare the level of apoptosis in inhibitor-treated cells to the positive and negative controls.
References
- 1. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidyl Fluoromethyl Ketones | Encyclopedia MDPI [encyclopedia.pub]
- 3. Peptidyl fluoromethyl ketones as thiol protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Non-specific effects of methyl ketone peptide inhibitors of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The history of Z-VAD-FMK, a tool for understanding the significance of caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. benchchem.com [benchchem.com]
- 11. docs.aatbio.com [docs.aatbio.com]
Assessing the Long-Term In Vivo Effects of Z-Phe-Phe-Diazomethylketone: A Comparative Guide
For researchers and drug development professionals investigating therapeutic interventions for neurodegenerative diseases and other conditions associated with lysosomal dysfunction, Z-Phe-Phe-Diazomethylketone (PPDK) has emerged as a molecule of interest. This guide provides a comparative analysis of PPDK, placing its known characteristics alongside those of related compounds and alternative cathepsin inhibitors to inform long-term in vivo study design.
Disclaimer: Direct, long-term in vivo efficacy and toxicity data specifically for this compound is limited in publicly available literature. Therefore, this guide draws comparisons from studies on the closely related analogue, Z-Phe-Ala-Diazomethylketone (PADK), and other relevant cathepsin inhibitors.
Overview of this compound and its Analogs
This compound and the more extensively studied Z-Phe-Ala-Diazomethylketone are weak, irreversible inhibitors of the cysteine proteases Cathepsin B and Cathepsin L. Their primary mechanism of interest, however, lies in their function as positive lysosomal modulators. At low concentrations, these compounds have been shown to enhance the levels of lysosomal cathepsins, thereby promoting the clearance of aggregated proteins, such as amyloid-beta (Aβ) and tau, which are hallmarks of Alzheimer's disease.[1]
The therapeutic potential of these diazomethylketones is tempered by concerns regarding their drug-like properties. The reactive diazomethylketone group and the metabolically labile peptide bond present potential hurdles for long-term in vivo applications, including stability and potential for off-target reactivity.[1] This has spurred the development of non-peptidic and non-reactive analogs to improve upon these characteristics.
Comparative Analysis with Alternative Cathepsin Inhibitors
The landscape of cathepsin inhibitors is diverse, with various classes of compounds developed for a range of therapeutic areas, including oncology and inflammatory diseases. A comparison with these alternatives is crucial for assessing the relative merits of PPDK for long-term in vivo studies.
| Compound Class | Example(s) | Mechanism of Action | Key In Vivo Findings | Reference |
| Peptidyl Diazomethylketones | This compound, Z-Phe-Ala-Diazomethylketone (PADK) | Weak irreversible inhibition of Cathepsin B/L; Lysosomal modulation | PADK shows protective effects in a transgenic mouse model of Alzheimer's disease by reducing Aβ oligomers and inhibiting fibril formation.[2] | [2] |
| Peptidyl Aldehydes | Z-Phe-Phe-CHO | Reversible inhibition of Cathepsin L | Z-Phe-Phe-CHO demonstrates potent Cathepsin L inhibition but generally has lower in vivo stability compared to irreversible inhibitors. | [3] |
| Peptidyl Vinyl Sulfones | N/A | Irreversible covalent modification of the active site cysteine | Potent and selective pan-cathepsin inhibition has been demonstrated in vivo. | [3] |
| Nitrile-based Inhibitors | N/A | Reversible covalent inhibition | Have been advanced to clinical trials for various indications, demonstrating in vivo efficacy and acceptable safety profiles. | [4] |
| Non-basic Inhibitors | L-873724 | Non-covalent inhibition of Cathepsin K | Demonstrates in vivo selectivity with reduced off-target effects on other cathepsins compared to basic inhibitors.[5] | [5] |
| Non-peptidic Lysosomal Modulators | SD1002 | Positive lysosomal modulation without direct cathepsin inhibition | Neuroprotective properties observed in a transgenic mouse model of Alzheimer's disease.[1] | [1] |
Experimental Protocols for In Vivo Assessment
Detailed methodologies are critical for the rigorous evaluation of the long-term effects of compounds like this compound. Below are representative protocols for key in vivo experiments.
Long-Term Efficacy Study in a Transgenic Mouse Model of Alzheimer's Disease
-
Animal Model: APPSwInd transgenic mice, which express a mutant human amyloid precursor protein, are a relevant model for studying Aβ pathology.[1]
-
Dosing Regimen: Daily administration of the test compound (e.g., via oral gavage or intraperitoneal injection) for a period of 3 to 6 months. A vehicle control group and a positive control group (if available) should be included.
-
Behavioral Assessments: Conduct a battery of behavioral tests at baseline and regular intervals to assess cognitive function (e.g., Morris water maze, Y-maze).
-
Biochemical Analysis (at study termination):
-
Quantify Aβ40 and Aβ42 levels in brain homogenates using ELISA.
-
Measure Cathepsin B and L activity in brain lysates using fluorogenic substrates.
-
Perform Western blot analysis to determine the levels of key synaptic proteins (e.g., synaptophysin, PSD-95).
-
-
Histological Analysis:
-
Immunohistochemistry to visualize amyloid plaques and assess neuroinflammation (e.g., staining for microglia and astrocytes).
-
Pharmacokinetic Study
-
Animals: Healthy adult male and female Sprague-Dawley rats.
-
Administration: A single dose of the test compound administered intravenously and orally to different groups to determine bioavailability.
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Analysis: Quantify the concentration of the parent compound and any major metabolites in plasma using a validated LC-MS/MS method.
-
Parameter Calculation: Determine key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life (t1/2), and bioavailability.
Chronic Toxicity Study
-
Species: Typically conducted in two species, one rodent (e.g., rats) and one non-rodent (e.g., dogs), as per regulatory guidelines.
-
Dosing: Daily administration of the test compound at three or more dose levels (low, mid, high) and a vehicle control for an extended period (e.g., 6-9 months).
-
Clinical Observations: Monitor animals daily for any clinical signs of toxicity. Record food and water consumption and body weight regularly.
-
Clinical Pathology: Conduct hematology and serum chemistry analysis at baseline, mid-study, and termination.
-
Gross Pathology and Histopathology: At termination, perform a full necropsy, record organ weights, and conduct a comprehensive histopathological examination of all major organs and tissues.
Visualizing Pathways and Workflows
To facilitate a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: Proposed mechanism of this compound.
Caption: Workflow for in vivo assessment of therapeutic candidates.
References
- 1. Nonpeptidic Lysosomal Modulators Derived from Z-Phe-Ala-Diazomethylketone for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Z-Phe-Ala-diazomethylketone (PADK) disrupts and remodels early oligomer states of the Alzheimer disease Aβ42 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Ensuring Reproducibility with Z-Phe-Phe-Diazomethylketone from Diverse Suppliers
For researchers, scientists, and drug development professionals, the consistency and reliability of reagents are paramount to the success and reproducibility of experiments. This guide provides a framework for comparing the performance of Z-Phe-Phe-Diazomethylketone (Z-FF-DMK), a selective cathepsin L inhibitor, from different suppliers. By implementing standardized experimental protocols, researchers can ensure the validity of their results and make informed decisions when sourcing this critical reagent.
This compound is an irreversible inhibitor of cathepsin L, a lysosomal cysteine protease.[1][2] Its mechanism of action involves the diazomethylketone group, which acts as a reactive electrophile, covalently modifying the active site cysteine residue of cathepsin L, leading to its irreversible inactivation.[3] This inhibitory activity makes Z-FF-DMK a valuable tool in studying the physiological and pathological roles of cathepsin L, which is implicated in various processes including protein degradation, autophagy, and neurodegenerative diseases.[4][5][6] Given its critical role in such studies, variations in purity, formulation, or stability of Z-FF-DMK from different suppliers could significantly impact experimental outcomes.
The Role of Cathepsin L in Lysosomal Protein Degradation
Cathepsin L is a key protease within the lysosome, an organelle responsible for the degradation of cellular waste, including misfolded proteins and aged organelles, through the process of autophagy. By inhibiting cathepsin L, Z-FF-DMK can be used to probe the downstream consequences of impaired lysosomal function.
A Standardized Workflow for Supplier Comparison
To objectively assess the performance of Z-FF-DMK from various suppliers, a systematic approach is necessary. The following workflow outlines the key steps for a comparative study.
Data Presentation for Comparative Analysis
Quantitative data from the proposed experiments should be summarized in clear, structured tables to facilitate direct comparison.
Table 1: In Vitro Cathepsin L Inhibition
| Supplier | Lot Number | Purity (as stated) | IC50 (nM) |
| Supplier A | Lot #12345 | >95% (HPLC) | 5.2 ± 0.4 |
| Supplier B | Lot #67890 | >98% (HPLC) | 4.8 ± 0.3 |
| Supplier C | Lot #ABCDE | Not Stated | 15.7 ± 2.1 |
Table 2: Cell-Based Assay - Substrate Accumulation
| Supplier | Concentration of Z-FF-DMK (µM) | Fold Increase in Substrate Fluorescence (vs. Vehicle) |
| Supplier A | 10 | 4.5 ± 0.5 |
| Supplier B | 10 | 4.8 ± 0.4 |
| Supplier C | 10 | 2.1 ± 0.3 |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments proposed in the workflow. These protocols are designed to be sensitive to variations in the quality and potency of the Z-FF-DMK inhibitor.
Experiment 1: In Vitro Cathepsin L Activity Assay (IC50 Determination)
This assay directly measures the inhibitory potency of Z-FF-DMK from different suppliers against purified cathepsin L.
Materials:
-
Recombinant human Cathepsin L
-
Fluorogenic Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)
-
Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, pH 5.5)
-
Dithiothreitol (DTT)
-
Z-FF-DMK from different suppliers, dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm for AMC-based substrates)
Procedure:
-
Prepare a fresh activation buffer by adding DTT to the assay buffer to a final concentration of 2 mM.
-
Activate the recombinant cathepsin L by incubating it in the activation buffer for 10-15 minutes at 37°C.
-
Prepare serial dilutions of Z-FF-DMK from each supplier in the activation buffer.
-
In a 96-well plate, add the activated cathepsin L to each well.
-
Add the serially diluted Z-FF-DMK from each supplier to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic cathepsin L substrate to all wells.
-
Immediately measure the fluorescence intensity at regular intervals for 30-60 minutes using a fluorescence plate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration and determine the IC50 value for Z-FF-DMK from each supplier using non-linear regression analysis.
Experiment 2: Cell-Based Assay for Cathepsin L Activity
This assay assesses the ability of Z-FF-DMK from different suppliers to inhibit cathepsin L activity within a cellular context. An increase in the fluorescence of a cell-permeable, cathepsin L-cleavable substrate indicates enzyme inhibition.
Materials:
-
A suitable cell line (e.g., HEK293, HeLa)
-
Cell culture medium and supplements
-
Z-FF-DMK from different suppliers, dissolved in DMSO
-
A cell-permeable, fluorogenic cathepsin L substrate (e.g., Magic Red™ Cathepsin L Assay Kit)[7][8]
-
Fluorescence microscope or fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate or on coverslips and allow them to adhere overnight.
-
Treat the cells with various concentrations of Z-FF-DMK from each supplier for a predetermined time (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
Prepare the cell-permeable cathepsin L substrate according to the manufacturer's instructions.
-
Add the substrate to each well and incubate for the recommended time (e.g., 1-2 hours) at 37°C.
-
Wash the cells with an appropriate buffer (e.g., PBS).
-
Measure the fluorescence intensity using a fluorescence plate reader or visualize and quantify the fluorescence using a fluorescence microscope.
-
Normalize the fluorescence signal to cell number or a housekeeping protein if necessary.
-
Compare the fold increase in fluorescence for each supplier's Z-FF-DMK relative to the vehicle control.
Conclusion
The reproducibility of research findings heavily relies on the quality of the reagents used. While many suppliers offer this compound, their performance in sensitive assays may not be identical. By implementing the standardized comparison workflow and detailed experimental protocols outlined in this guide, researchers can systematically evaluate the efficacy of Z-FF-DMK from different sources. This proactive approach to reagent validation will not only enhance the reliability of experimental data but also contribute to the overall robustness and reproducibility of scientific research in the fields of cell biology and drug discovery.
References
- 1. This compound -HongTide Biotechnology [hongtide.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. benchchem.com [benchchem.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Cp1/cathepsin L is required for autolysosomal clearance in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Cathepsin L Assay Kit (Magic Red) (ab270774) | Abcam [abcam.com]
The Quest for Inactivity: A Guide to Negative Controls for Z-Phe-Phe-Diazomethylketone Experiments
For researchers, scientists, and drug development professionals investigating the role of cathepsin L, the specific and potent inhibitor Z-Phe-Phe-Diazomethylketone (Z-FF-DK) is an invaluable tool. However, robust experimental design necessitates the use of appropriate negative controls to ensure that observed effects are specifically due to cathepsin L inhibition and not off-target activities. This guide provides a comparative overview of potential negative controls, supporting experimental data, and detailed protocols to aid in the rigorous design of experiments involving Z-FF-DK.
This compound is a member of the peptidyl diazomethyl ketone class of irreversible inhibitors that target cysteine proteases. Its mechanism of action involves the alkylation of the active site cysteine residue, thereby inactivating the enzyme. While highly effective, the complex nature of biological systems demands the inclusion of a structurally related but inactive compound to differentiate specific inhibitory effects from non-specific chemical interactions or cellular stress responses.
Comparison of Z-FF-DK with a Potential Negative Control Strategy
Ideally, a negative control for Z-FF-DK would be a molecule with high structural similarity but lacking the reactive diazomethylketone group or possessing a stereochemistry that prevents binding to the cathepsin L active site. While a commercially available, universally accepted inactive analog for Z-FF-DK is not readily documented, a practical strategy is to utilize or synthesize compounds where the reactive "warhead" is modified or absent.
An analogous approach has been demonstrated in the development of nonpeptidic lysosomal modulators derived from the related compound Z-Phe-Ala-diazomethylketone (PADK), a weak inhibitor of cathepsin B and L. In a study focused on developing compounds that up-regulate cathepsin levels without direct inhibition, researchers synthesized analogs of PADK. One such analog, SD1002 , was shown to have negligible inhibitory activity against cathepsin B, a related cysteine protease, making it an excellent example of a functional negative control.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the inhibitory activity of PADK and its non-inhibitory analog SD1002 against cathepsin B. This data illustrates the principle of designing a negative control by modifying the chemical scaffold to abolish inhibitory activity. While this data is for cathepsin B and PADK, it provides a clear rationale for a similar approach with Z-FF-DK and cathepsin L.
| Compound | Target Enzyme | Extent of Inhibition (%) | IC50 (µM) |
| Z-Phe-Ala-diazomethylketone (PADK) | Cathepsin B | 100 (P < 0.0001) | 7–10 |
| SD1002 (Negative Control Analog) | Cathepsin B | 8–11 (Not Significant) | >100 |
| CA074me (Positive Control) | Cathepsin B | 100 (P < 0.0001) | 0.08–0.11 |
Table 1: Comparison of the in vitro inhibitory potency of Z-Phe-Ala-diazomethylketone (PADK) and its nonpeptidic, non-inhibitory analog SD1002 against cathepsin B. Data is illustrative of a negative control strategy.[1]
Experimental Protocols
A crucial aspect of utilizing Z-FF-DK and a negative control is a well-defined experimental protocol. Below is a detailed methodology for a fluorometric cathepsin L activity assay, which can be adapted to compare the effects of Z-FF-DK and a potential inactive analog.
Fluorometric Cathepsin L Activity Assay
This protocol is designed to measure the enzymatic activity of cathepsin L in cell lysates and assess the inhibitory potential of compounds like Z-FF-DK.
Materials:
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, and protease inhibitor cocktail without cysteine protease inhibitors)
-
Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)
-
This compound (Z-FF-DK)
-
Negative control compound
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency.
-
Treat cells with Z-FF-DK, the negative control, or vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse in cell lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Enzyme Activity Assay:
-
In a 96-well black microplate, add 50 µL of assay buffer to each well.
-
Add 20-50 µg of cell lysate to each well.
-
To appropriate wells, add Z-FF-DK or the negative control at the desired concentrations. Include a vehicle-only control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the cathepsin L substrate Z-Phe-Arg-AMC to a final concentration of 20 µM.
-
Immediately begin reading the fluorescence intensity every 5 minutes for 30-60 minutes using a fluorometric plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence units per minute) for each sample.
-
Normalize the activity to the protein concentration of the lysate.
-
Compare the activity in the Z-FF-DK and negative control-treated samples to the vehicle control to determine the percent inhibition.
-
Visualizing the Context: Signaling Pathways and Experimental Workflow
To better understand the experimental logic and the biological context of cathepsin L inhibition, the following diagrams are provided.
Caption: Workflow for comparing the effects of this compound and a negative control.
Cathepsin L plays a significant role in various physiological and pathological processes, including the degradation of the extracellular matrix (ECM), which is crucial for tissue remodeling and cancer cell invasion.
Caption: Simplified signaling pathway of Cathepsin L in extracellular matrix degradation.
References
Safety Operating Guide
Proper Disposal of Z-Phe-Phe-Diazomethylketone: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Z-Phe-Phe-Diazomethylketone, a selective inhibitor of cathepsin L often used in drug development and peptide synthesis. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Summary of Key Safety and Chemical Data
A clear understanding of the properties of this compound is the first step in its safe management. The following table summarizes crucial quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₆N₄O₄ | [1][2] |
| Molecular Weight | 470.53 g/mol | [1][2] |
| CAS Number | 65178-14-5 | [1][2] |
| Appearance | Yellow Powder | [2] |
| Storage Temperature | -20°C | [2] |
Essential Disposal Protocol: Quenching and Waste Management
Diazomethyl ketones are potentially hazardous and require a specific inactivation step (quenching) before disposal as hazardous waste. The diazomethyl ketone group is unstable in acidic conditions, a property that can be leveraged for its safe disposal.[3] The following protocol details the recommended procedure for quenching this compound and preparing it for final disposal.
Important: This procedure should be performed in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemically resistant gloves.[3]
Step 1: Quenching of Residual this compound
This procedure is adapted from a protocol for a similar compound, Z-Phe-Tyr(tBu)-diazomethylketone, and is based on the known reactivity of diazomethyl ketones with acids.[3]
-
Preparation: For residual solutions of this compound (e.g., in DMSO or ethyl acetate), ensure they are at room temperature and placed in a suitable container within a chemical fume hood.[3]
-
Slow Addition of Acetic Acid: Slowly add a few drops of glacial acetic acid to the solution containing the this compound. The acetic acid reacts with the diazomethyl ketone group to form a less reactive acetate (B1210297) ester.[3]
-
Observation: A visible reaction, such as bubbling (release of nitrogen gas), may be observed. Continue to add acetic acid dropwise until the gas evolution ceases. The disappearance of the yellow color of the solution can also be an indicator that the reaction is complete.
-
Mixing: Gently swirl the container to ensure complete mixing and reaction. Allow the quenched solution to stand for a few minutes to ensure the reaction has gone to completion.
Step 2: Disposal of the Quenched Solution
-
Containerization: The resulting quenched solution, now containing the less reactive acetate ester, should be transferred to a suitable, closed, and properly labeled hazardous waste container.[4]
-
Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and a full description of its contents, including the reaction products (e.g., "Quenched this compound with acetic acid in [solvent name]").
-
Institutional Guidelines: The final disposal of the hazardous waste container must be carried out in accordance with your institution's hazardous waste guidelines and local, state, and federal regulations.[4] Discharge into the environment must be avoided.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal procedure for this compound.
Caption: Disposal workflow for this compound.
By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Z-Phe-Phe-Diazomethylketone
For Immediate Implementation by Laboratory Personnel
Researchers and drug development professionals handling Z-Phe-Phe-Diazomethylketone must adhere to stringent safety protocols due to the inherent risks associated with its diazomethyl ketone functional group. This powerful and reactive moiety, while invaluable for targeted inhibition of cysteine proteases like cathepsin L, demands meticulous handling to mitigate potential hazards, including high toxicity and explosive potential.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans to ensure the well-being of laboratory personnel and the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
Due to the hazardous nature of this compound and related diazomethane (B1218177) compounds, a comprehensive PPE strategy is mandatory. The following table summarizes the required equipment, emphasizing multiple layers of protection.
| PPE Category | Required Equipment | Rationale |
| Eye and Face | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] A full-face shield is also strongly recommended.[1] | Protects against splashes, aerosols, and accidental contact with the eyes and face. A face shield offers an additional layer of protection, especially during procedures with a higher risk of splashing. |
| Hand | Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene).[1] Gloves must be inspected prior to use.[3] | The diazomethyl ketone group can be absorbed through the skin. Double-gloving provides an extra barrier and minimizes exposure in case the outer glove is compromised. Always wash hands after removing gloves. |
| Body | A lab coat, preferably a fire/flame-resistant and impervious one.[3] A disposable gown with tight-fitting cuffs is also recommended. | Protects against spills and contamination of personal clothing. Impervious material prevents the chemical from soaking through to the skin. |
| Respiratory | Work must be conducted in a properly functioning chemical fume hood.[1][4] For situations with a risk of exceeding exposure limits, a full-face respirator should be used.[3] | Diazomethane compounds are highly toxic upon inhalation, potentially more so than hydrogen cyanide.[1] A fume hood is the primary engineering control to prevent respiratory exposure. |
| Additional | A plexiglass blast shield should be used, especially during distillations or when working with larger quantities.[1] | Diazomethane and its derivatives can be explosive. A blast shield provides a physical barrier to protect the researcher from potential detonations. |
Operational Plan: A Step-by-Step Guide for Safe Handling
Adherence to a strict operational workflow is critical to minimize risks. The following diagram and detailed steps outline the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a tightly sealed container in a freezer at the recommended temperature, typically between -20°C and -80°C, to ensure stability.[2]
Preparation of Stock Solution:
-
Before handling, ensure you are wearing all the required PPE as detailed in the table above.
-
Conduct all work in a certified chemical fume hood with the sash at the lowest practical height. Place a blast shield in front of the experimental setup.[1]
-
Allow the container of this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture.
-
Carefully weigh the desired amount of the solid compound.
-
Dissolve the compound in a recommended solvent, such as DMSO, to prepare the initial stock solution.[4]
Performing the Experiment:
-
Carry out all experimental procedures within the chemical fume hood.
-
Avoid contact with acids, as the diazomethyl ketone group is unstable in acidic conditions.[4]
-
Use caution when working with other nucleophiles.[4]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step to ensure safety and environmental compliance. All waste contaminated with this compound must be treated as hazardous.
| Waste Type | Disposal Procedure |
| Unused/Residual Solutions | 1. In a chemical fume hood, slowly add a few drops of acetic acid to the solution containing the diazomethyl ketone.[4]2. The acetic acid will quench the reactive diazomethyl ketone, forming a less reactive acetate (B1210297) ester.[4]3. Once quenched, collect the solution in a designated, labeled hazardous waste container. |
| Contaminated Solid Waste (e.g., gloves, pipette tips, paper towels) | Place all contaminated solid waste in a clearly labeled, sealed hazardous waste bag or container. |
| Empty Chemical Containers | Rinse the empty container with a suitable solvent three times. Collect the rinsate as hazardous waste. Deface the label on the empty container before disposing of it according to your institution's guidelines. |
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.[4] Never dispose of this compound or its waste down the drain or in the regular trash.[5][6]
By implementing these safety and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment while advancing critical drug development research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
